FD-838
Description
structure in first source
Properties
Molecular Formula |
C22H21NO7 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C22H21NO7/c1-4-14-10-11-15(29-14)16-12(2)17(24)21(30-16)19(26)22(28-3,23-20(21)27)18(25)13-8-6-5-7-9-13/h5-11,19,26H,4H2,1-3H3,(H,23,27)/t19-,21-,22-/m1/s1 |
InChI Key |
PXIIDWGMSCTXAQ-CEMLEFRQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Pronged Mechanism of Action of Vidofludimus Calcium (FD-838): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vidofludimus (B1684499) calcium, also known as IMU-838, is an investigational oral small molecule therapy with a novel dual mechanism of action, positioning it as a promising candidate for the treatment of chronic inflammatory and autoimmune diseases, particularly multiple sclerosis (MS). This technical guide provides an in-depth exploration of its core mechanisms: the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) and the activation of the nuclear receptor related 1 (Nurr1). This dual action allows vidofludimus calcium to exert both potent anti-inflammatory and neuroprotective effects. This document will detail the signaling pathways, present key quantitative data, and outline the experimental protocols used to elucidate these mechanisms.
Introduction
Vidofludimus calcium is a next-generation selective immunomodulator.[1] Unlike broader immunosuppressants, its targeted approach is designed to modulate the activity of hyperactive immune cells without compromising overall immune function.[2][3] This selectivity, combined with its neuroprotective properties, offers a unique therapeutic strategy for complex neuroinflammatory conditions like multiple sclerosis.
Core Mechanism 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Signaling Pathway
Vidofludimus calcium's primary anti-inflammatory effect stems from its potent and selective inhibition of DHODH.[2] This enzyme is a critical component of the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated T and B lymphocytes.[2] By inhibiting DHODH, vidofludimus calcium depletes the intracellular pool of pyrimidines in these activated immune cells, leading to metabolic stress and a subsequent reduction in their proliferation and pro-inflammatory functions.[4][5] This targeted action on metabolically active lymphocytes is key to its favorable safety profile, as it spares resting or normal-acting immune cells that rely on the pyrimidine salvage pathway.[3][5]
A significant consequence of DHODH inhibition is the suppression of pro-inflammatory cytokine production. Specifically, vidofludimus calcium has been shown to be more efficacious than the first-generation DHODH inhibitor teriflunomide (B560168) in inhibiting the secretion of Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ), key cytokines in the pathogenesis of autoimmune diseases.[1][6]
Furthermore, the inhibition of DHODH confers antiviral properties to vidofludimus calcium.[4] This is particularly relevant in the context of multiple sclerosis, where Epstein-Barr virus (EBV) has been implicated as a potential trigger.[7] By limiting the availability of pyrimidines, vidofludimus calcium can suppress the reactivation of latent viruses like EBV.[3][7]
References
- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imux.com [imux.com]
- 5. Phase-2 Study with Vidofludimus Calcium (IMU838): A Classification - MS-Docblog% [ms-docblog.de]
- 6. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to FD-838: A Spiro-Heterocyclic γ-Lactam Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of FD-838, a natural product with promising therapeutic potential. The information is compiled from peer-reviewed scientific literature and presented in a structured format to facilitate research and development efforts.
Molecular Structure and Chemical Properties
This compound is a spiro-heterocyclic γ-lactam alkaloid. Its chemical structure is characterized by a complex, fused ring system.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 110341-78-1 | [1] |
| Molecular Formula | C₂₂H₂₁NO₇ | [1] |
| Molecular Weight | 411.41 g/mol | [1] |
| Appearance | Pale green powder | [2] |
| Melting Point | 98 to 99°C | [2] |
| Elemental Analysis | C 64.20%, H 5.36%; N 3.39% | [2] |
| Solubility | Soluble in chloroform, benzene, methanol, ethanol, acetone, and ethyl acetate; poorly soluble in ethyl ether, n-hexane, and petroleum ether; insoluble in water. | [1][2] |
| UV Absorption (in methanol) | 252 nm (ε 7500), 283 nm (ε 4110), 336 nm (ε 10007) | [2] |
Biological Activity
This compound has demonstrated a range of biological activities, including anticancer, antileishmanial, and antifungal properties.
Anticancer Activity
This compound has shown moderate cytotoxic activity against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| P388 | Murine Leukemia | Moderate Inhibition (Specific IC₅₀ not provided in abstract) | [1] |
| HL-60 | Human Promyelocytic Leukemia | Moderate Inhibition (Specific IC₅₀ not provided in abstract) | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 15.6 |
Antileishmanial Activity
This compound has exhibited potent activity against the protozoan parasite Leishmania donovani.
Table 3: In Vitro Antileishmanial Activity of this compound
| Parasite | Activity Metric | Value | Reference |
| Leishmania donovani | IC₅₀ (µg/mL) | 0.2 |
Antifungal Activity
This compound has been shown to inhibit the growth of plant fungal pathogens.
Table 4: In Vitro Antifungal Activity of this compound
| Fungal Pathogen | Activity Metric | Value (µM) | Reference |
| Botrytis cinerea | Minimum Inhibitory Concentration (MIC) | 6.25 | [1] |
| Glomerella cingulata | Minimum Inhibitory Concentration (MIC) | 6.25 | [1] |
Experimental Protocols
Isolation of this compound from Aspergillus sp. strain F1544
Workflow for the Isolation of this compound
The isolation of this compound from the endophytic fungus Aspergillus sp. strain F1544 involves large-scale cultivation in Potato Dextrose and Czapek Dox media. The culture broth and mycelia are then extracted, and the resulting crude extract is fractionated. The final purification of this compound is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Bioactivity Assays
General Workflow for In Vitro Cytotoxicity and Antileishmanial Assays
The in vitro anticancer and antileishmanial activities of this compound are typically evaluated by culturing the respective cancer cell lines or parasites and treating them with a range of concentrations of the compound. Following an incubation period, the cell viability or parasite growth inhibition is measured using standard assays, from which the half-maximal inhibitory concentration (IC₅₀) is calculated.
Potential Signaling Pathways and Mechanism of Action
The precise molecular mechanisms underlying the biological activities of this compound have not been fully elucidated in the currently available literature. However, based on the known activities of other spiro-heterocyclic γ-lactam alkaloids and cytotoxic natural products, several potential signaling pathways can be hypothesized to be involved in its anticancer effects.
Hypothesized Anticancer Signaling Pathways for this compound
It is plausible that this compound exerts its cytotoxic effects through the induction of cell cycle arrest and/or apoptosis in cancer cells. This could be mediated by the modulation of key regulatory proteins in these pathways. Furthermore, like many natural products, this compound might induce oxidative stress within cancer cells, leading to cellular damage and death. Further research is required to validate these hypotheses and to identify the specific molecular targets of this compound.
Conclusion
This compound is a bioactive natural product with a unique chemical structure and promising anticancer, antileishmanial, and antifungal activities. This guide provides a summary of the current knowledge on this compound. The detailed experimental protocols and tabulated quantitative data are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and pharmacology. Future investigations should focus on elucidating the precise mechanism of action and signaling pathways modulated by this compound to fully realize its therapeutic potential.
References
A Technical Guide to Gliotoxin: A Prominent Secondary Metabolite from Aspergillus fumigatus
Disclaimer: Initial searches for the compound "FD-838" derived from Aspergillus fumigatus did not yield any specific information in publicly available scientific literature or databases. It is possible that this is an internal, proprietary designation or a typographical error. This guide will instead focus on Gliotoxin (B1671588) , a well-characterized and highly significant bioactive secondary metabolite produced by Aspergillus fumigatus, to provide a relevant and in-depth technical overview for researchers, scientists, and drug development professionals.
Aspergillus fumigatus is a ubiquitous fungus and a significant opportunistic human pathogen. It is known to produce a diverse arsenal (B13267) of over 200 secondary metabolites, which are low molecular weight compounds that aid in the fungus's survival and pathogenesis.[1] These bioactive molecules, including alkaloids, fumitremorgins, and fumagillin, possess a wide range of biological activities and are of considerable interest in drug discovery and development.[1][2][3][4] Among the most studied of these mycotoxins is Gliotoxin, an epipolythiodioxopiperazine (ETP) that plays a critical role in the virulence of A. fumigatus.[2][4][5]
Quantitative Biological Activity of Gliotoxin
Gliotoxin exhibits potent cytotoxic and immunosuppressive effects across various cell types. Its activity is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a specific biological or biochemical function by 50%.
| Cell Line/Target | Biological Effect | IC50 Value | Reference |
| A549 (Lung Epithelial) | Cytotoxicity | ~2.7 µM | [3] |
| L132 (Lung Epithelial) | Cytotoxicity | ~4.25 µM | [3] |
| Human Leukemia (K562) | Cytotoxicity | 3.1 µM | |
| Esophageal Cancer Cells | Proliferation Inhibition | Effective at 1-40 µM | [2] |
| Cultured Kupffer Cells | Apoptosis Induction | 0.3 µM | [2] |
Key Signaling Pathways Modulated by Gliotoxin
Gliotoxin exerts its biological effects by interfering with several critical cellular signaling pathways, primarily related to immunosuppression and apoptosis. The disulfide bridge in its structure is essential for its activity.[3][6]
2.1. Inhibition of NF-κB Signaling
A primary mechanism of Gliotoxin's immunosuppressive action is the potent inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][6][7] NF-κB is a central regulator of genes involved in immune and inflammatory responses.[2][6] Gliotoxin prevents the degradation of IκB-α, the inhibitory subunit of NF-κB, thereby blocking the translocation of NF-κB into the nucleus and preventing the transcription of pro-inflammatory cytokines.[7]
Caption: Gliotoxin-mediated inhibition of the NF-κB signaling pathway.
2.2. Induction of Apoptosis via the Mitochondrial Pathway
Gliotoxin is a potent inducer of apoptosis (programmed cell death) in various immune and epithelial cells.[2][8][9] One of the key mechanisms involves the activation of the pro-apoptotic Bcl-2 family protein, Bak.[2][10] This activation leads to mitochondrial damage, the release of apoptogenic factors like cytochrome c, and a subsequent cascade of events including the generation of reactive oxygen species (ROS) and the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.[2][11]
Caption: Mitochondrial pathway of apoptosis induced by Gliotoxin.
Experimental Protocols
The following sections outline generalized protocols for the production, isolation, and detection of Gliotoxin from Aspergillus fumigatus, based on methodologies described in the literature.
3.1. Production of Gliotoxin via Solid-State Fermentation
This method is effective for achieving high yields of Gliotoxin.[12]
-
Substrate Preparation: Use rice medium as the substrate. A moisturizing ratio of 5:1 (w:v) with distilled water is optimal.[12]
-
Inoculation: Inoculate the prepared substrate with an A. fumigatus spore suspension. An inoculum size of 1.5 ml containing approximately 6x10^6 spores has been shown to be effective.[12]
-
Incubation: Incubate the culture at 37°C for 10 days. This temperature is optimal for Gliotoxin production.[12]
-
Harvesting: After the incubation period, the entire culture (fungal biomass and substrate) is harvested for extraction.
3.2. Isolation and Purification of Gliotoxin
This protocol involves solvent extraction followed by chromatographic purification.
-
Extraction: The harvested culture is subjected to solvent extraction. Chloroform (B151607) is commonly used to extract Gliotoxin from the culture medium or biomass.[5][13] The mixture is agitated for approximately 30 minutes at room temperature.[5]
-
Concentration: The chloroform phase, containing the metabolites, is separated and evaporated to dryness to concentrate the crude extract.[5][13]
-
Fractionation (Optional): The dry residue can be fractionated using Thin-Layer Chromatography (TLC) with silica (B1680970) plates. A mobile phase of dichloromethane (B109758) and methanol (B129727) (e.g., 9:1 v/v) is used to separate the compounds.[13] The band corresponding to a Gliotoxin standard is collected.
-
Purification: The crude extract or TLC fraction is further purified using High-Performance Liquid Chromatography (HPLC).[13] A C8 or C18 reverse-phase column is typically used with a suitable gradient of acetonitrile (B52724) and water to yield pure Gliotoxin.[13]
Caption: Experimental workflow for Gliotoxin isolation and analysis.
3.3. Detection and Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the standard method for the sensitive and specific detection of Gliotoxin.[5][13]
-
Sample Preparation: The purified fractions or crude extracts are dissolved in a suitable solvent like methanol or an acetonitrile-water mixture.[5][13]
-
Analysis: The sample is injected into the HPLC-MS system. The retention time of the peak corresponding to a pure Gliotoxin standard confirms its identity.[12]
-
Quantification: The mass spectrometer provides mass-to-charge ratio data, confirming the molecular weight of the compound. Quantification can be performed by comparing the peak area of the sample to a standard curve generated from known concentrations of a Gliotoxin standard.[12]
References
- 1. RsmA Regulates Aspergillus fumigatus Gliotoxin Cluster Metabolites Including Cyclo(L-Phe-L-Ser), a Potential New Diagnostic Marker for Invasive Aspergillosis | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gliotoxin Is a Virulence Factor of Aspergillus fumigatus: gliP Deletion Attenuates Virulence in Mice Immunosuppressed with Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Gliotoxin - Wikipedia [en.wikipedia.org]
- 7. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Gliotoxin-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gssrr.org [gssrr.org]
- 13. Isolation and Identification of Aspergillus fumigatus Mycotoxins on Growth Medium and Some Building Materials - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: FD-838 (CAS Number 110341-78-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-838 is a natural product classified as a hetero-spirocyclic gamma-lactam alkaloid.[1] It has been isolated from the mycelia of the basidiomycete Hericium erinaceum and the endophytic fungus Aspergillus sp.. Structurally related to the pseurotin (B1257602) family of compounds, this compound has garnered scientific interest due to its notable biological activities, including antifungal, antileishmanial, and anticancer properties. This document provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, biological activities with available quantitative data, and detailed experimental protocols for its study.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation(s) |
| CAS Number | 110341-78-1 | [1] |
| Molecular Formula | C₂₂H₂₁NO₇ | [1] |
| Molecular Weight | 411.41 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | Desiccate at -20°C | [1] |
Biological Activity
This compound has demonstrated a range of biological activities, with the most prominent being its antifungal and anticancer effects.
Antifungal Activity
This compound exhibits significant inhibitory effects against certain plant fungal pathogens.
Table 2: Antifungal Activity of this compound
| Fungal Species | Activity Metric | Value | Positive Control | Citation(s) |
| Botrytis cinerea | Minimum Inhibitory Concentration | 6.25 µM | Carbendazim | [1] |
| Glomerella cingulata | Minimum Inhibitory Concentration | 6.25 µM | Carbendazim | [1] |
Anticancer Activity
This compound has shown moderate cytotoxic activity against various cancer cell lines.
Table 3: Anticancer Activity of this compound
| Cell Line | Activity Metric | Value | Citation(s) |
| P388 | IC₅₀ | Not Reported (Moderate Activity) | [1] |
| HL-60 | IC₅₀ | Not Reported (Moderate Activity) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the biological evaluation of this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungal pathogens like Botrytis cinerea.
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
-
Fungal Culture Preparation: Culture the fungal strain (e.g., Botrytis cinerea) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 25°C until sufficient sporulation is observed.
-
Inoculum Preparation: Prepare a spore suspension in sterile saline or a suitable broth. Adjust the concentration to approximately 1-5 x 10⁵ Colony Forming Units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a liquid broth medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of final concentrations to be tested.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 24-72 hours), allowing for visible growth in the positive control wells.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is applicable for suspension cell lines like P388 and HL-60.
Experimental Workflow: MTT Assay for Anticancer Activity
Caption: Workflow for assessing the anticancer activity of this compound using the MTT assay.
Methodology:
-
Cell Culture: Culture P388 or HL-60 cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the cell culture medium. Add the diluted compound to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated plates for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, its structural similarity to pseurotin A suggests potential mechanisms of action. Pseurotin A has been reported to influence key cellular signaling cascades involved in inflammation, cell proliferation, and survival.
Hypothesized Signaling Pathway Inhibition by this compound
Caption: Hypothesized inhibitory effects of this compound on the MAPK and JAK/STAT pathways.
Further research is necessary to elucidate the precise molecular targets and signaling pathways directly affected by this compound. Investigating its impact on the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways would be a logical next step in understanding its mechanism of action, given the known activities of its structural analogs.
References
Unveiling the Anticancer Promise of FD-838 Against P388 Leukemia Cells: A Technical Overview
For Immediate Release
Researchers and drug development professionals are constantly seeking novel compounds with the potential to combat cancer. One such molecule, FD-838, a natural product derived from the endophytic fungus Aspergillus sp. strain F1544, has demonstrated moderate anticancer activity against P388 murine leukemia cells. This technical guide provides a comprehensive overview of the existing research on this compound's potential as an anti-P388 agent, consolidating the available data and outlining the experimental context.
Executive Summary
This compound, a hetero-spirocyclic γ-lactam alkaloid, has been identified as a compound of interest due to its bioactivity. Preliminary studies have confirmed its ability to moderately inhibit the growth of P388 cells, a well-established model for leukemia research. While the precise molecular mechanisms and quantitative efficacy are not yet fully elucidated in publicly available literature, this document serves to summarize the foundational knowledge and provide a framework for future investigation.
Quantitative Data
Currently, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) of this compound against P388 cells, is not detailed in the readily accessible scientific literature. The primary source describing its activity characterizes it as "moderate."[1] For a comprehensive understanding of its potency, further experimental investigation is required.
Table 1: Summary of Biological Activity of this compound against P388 Cells
| Parameter | Value | Reference |
| Cell Line | P388 (Murine Leukemia) | [1] |
| Compound | This compound | [1] |
| Observed Effect | Moderate growth inhibition | [1] |
| IC50 | Not Reported | - |
Experimental Protocols
While the precise, detailed protocols used to determine the effect of this compound on P388 cells are not available in the public domain, a standard methodology for such an investigation can be inferred. The following represents a generalized protocol for assessing the anticancer potential of a novel compound against a suspension cell line like P388.
Cell Culture
P388 cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (e.g., MTT Assay)
A common method to assess the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for a Typical Cell Viability Assay:
Signaling Pathways
The current body of scientific literature does not contain information regarding the specific signaling pathways in P388 cells that are affected by this compound. To understand the mechanism of action, further research is necessary. This would likely involve techniques such as Western blotting to probe for key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins), cell cycle regulation (e.g., cyclins, CDKs), and other common cancer-related signaling cascades (e.g., MAPK, PI3K/Akt).
Logical Flow for Investigating Mechanism of Action:
Future Directions
The initial findings on this compound's activity against P388 cells are promising and warrant a more in-depth investigation. Key future research directions should include:
-
Quantitative Analysis: Determination of the IC50 value of this compound in P388 cells and other leukemia cell lines.
-
Mechanism of Action Studies: Investigation into whether this compound induces apoptosis, causes cell cycle arrest, or acts through other mechanisms.
-
Signaling Pathway Analysis: Identification of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluation of the efficacy of this compound in animal models of leukemia.
Conclusion
This compound is a natural product with demonstrated, albeit moderately characterized, anticancer potential against P388 leukemia cells. While the currently available data is limited, it provides a strong foundation for further research. The elucidation of its quantitative efficacy and mechanism of action will be critical in determining its true potential as a therapeutic lead compound. This technical guide serves as a call to action for the scientific community to further explore the promising anticancer properties of this fungal metabolite.
References
Unveiling FD-838: A Technical Guide to its Antileishmanial Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antileishmanial activity of the compound FD-838, scientifically identified as 2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate. This document consolidates available data on its efficacy, mechanism of action, and relevant experimental protocols, serving as a critical resource for researchers engaged in antileishmanial drug discovery and development.
Quantitative Data Summary
The antileishmanial potency of this compound has been primarily evaluated against the promastigote stage of Leishmania infantum. The following table summarizes the key quantitative data obtained from in vitro assays.
| Parameter | Value | Parasite Stage | Leishmania Species | Reference |
| IC50 | 12.44 ± 1.09 μM | Promastigote | L. infantum | [1] |
Note: Further studies are required to determine the efficacy of this compound against the clinically relevant amastigote stage (EC50) and its cytotoxicity against mammalian cells (CC50) to establish a selectivity index (SI).
Mechanism of Action: Targeting Trypanothione Reductase
This compound exerts its antileishmanial effect by inhibiting Trypanothione Reductase (TR), a key enzyme in the parasite's unique thiol-based redox metabolism.[1] TR is essential for the survival of Leishmania within the host macrophage, as it maintains a reduced intracellular environment by regenerating trypanothione. This molecule is crucial for detoxifying reactive oxygen species produced by the host's immune response.[1] The absence of a direct human homologue to TR makes it an attractive and specific target for antileishmanial drug development.[1]
Signaling Pathway of Trypanothione Reductase
The following diagram illustrates the central role of Trypanothione Reductase in the Leishmania redox defense system and the inhibitory action of this compound.
References
FD-838 literature review for novel researchers
An In-depth Literature Review of Vidofludimus (B1684499) Calcium (IMU-838) for Novel Researchers
Introduction
Vidofludimus calcium, also known as IMU-838, is an orally administered small molecule drug under investigation for the treatment of chronic inflammatory and autoimmune diseases, with a primary focus on multiple sclerosis (MS). It represents a next-generation selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines in metabolically activated lymphocytes. By inhibiting DHODH, vidofludimus calcium selectively targets and reduces the proliferation of pathogenic T and B cells without causing broad immunosuppression. Furthermore, it has a unique dual mechanism of action, as it also activates the neuroprotective transcription factor, nuclear receptor related 1 (Nurr1). This technical guide provides a comprehensive review of the available literature on vidofludimus calcium, including its mechanism of action, key experimental data, and clinical trial outcomes, to serve as a foundational resource for researchers in the field.
It is important to note that the identifier "FD-838" is associated with other distinct chemical entities. One is a natural product, an alkaloid isolated from fungi like Hericium erinaceum and Aspergillus fumigatus, which has shown antifungal, antileishmanial, and moderate anticancer properties.[1][2] Another is a systemically delivered bacterial immunotherapy designated ACTM-838, which is in early-stage clinical development for the treatment of solid tumors.[3][4] This review will focus exclusively on the clinical-stage autoimmune disease drug candidate, vidofludimus calcium (IMU-838).
Mechanism of Action
Vidofludimus calcium exerts its therapeutic effects through a dual mechanism of action that combines anti-inflammatory and neuroprotective properties.
1. Selective Inhibition of Dihydroorotate Dehydrogenase (DHODH):
Vidofludimus, the active form of IMU-838, is a potent and selective inhibitor of the human mitochondrial enzyme DHODH.[5] This enzyme is a key rate-limiting step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[5] Highly activated lymphocytes, such as those involved in autoimmune responses, have a high demand for pyrimidines and rely heavily on this pathway.[5] By inhibiting DHODH, vidofludimus calcium depletes the pyrimidine (B1678525) pool in these activated immune cells, thereby impeding their proliferation and function. This selective action on hyperactive T and B cells helps to reduce the inflammatory cascades that drive autoimmune diseases like MS, while leaving other immune cells largely unaffected, thus preserving normal immune function.[6]
2. Activation of Nuclear Receptor Related 1 (Nurr1):
In addition to its anti-inflammatory effects, vidofludimus calcium has been shown to activate the nuclear receptor related 1 (Nurr1).[7] Nurr1 is a transcription factor with known neuroprotective and anti-neuroinflammatory functions.[8] Its activation is believed to contribute to the neuroprotective effects observed in preclinical and clinical studies, potentially by promoting neuronal survival and reducing inflammation within the central nervous system.[7][8]
Caption: Dual mechanism of action of Vidofludimus Calcium (IMU-838).
Pharmacokinetics
Pharmacokinetic studies in healthy male subjects have demonstrated that vidofludimus calcium has a predictable and dose-proportional pharmacokinetic profile after single and multiple oral doses.
| Parameter | Value | Conditions | Citation |
| Absorption | Well absorbed after single daily doses | Single oral dosing (10-40 mg) | [5] |
| Food Effect | No significant impact on pharmacokinetics | N/A | [5] |
| Time to Steady State | ~6-8 days | Multiple daily dosing (30-50 mg) | [5] |
| Accumulation Factor | ~2 | Multiple daily dosing | [5] |
| Plasma Half-life (t½) | ~30 hours at steady state | Multiple daily dosing | [5] |
| Excretion | >1% of administered dose excreted in urine within 24h | Single oral dosing (30-40 mg) | [5] |
Table 1: Summary of Pharmacokinetic Parameters for Vidofludimus Calcium (IMU-838).
Clinical Trials and Efficacy
Vidofludimus calcium has been evaluated in several clinical trials for both relapsing-remitting multiple sclerosis (RRMS) and progressive multiple sclerosis (PMS).
Phase 2 EMPhASIS Trial (RRMS)
The EMPhASIS trial (NCT03846219) was a Phase 2, randomized, placebo-controlled study that evaluated the efficacy and safety of different doses of vidofludimus calcium in patients with active RRMS.[6]
| Endpoint | 10 mg Dose | 30 mg Dose | 45 mg Dose | Placebo | Citation |
| Reduction in cumulative number of active MRI lesions at 24 weeks | Not significant | Significant | Significant | N/A | [6] |
| Reduction in Gd+ lesions at 24 weeks | N/A | 78% | 74% | N/A | [6] |
| Confirmed Disability Worsening (24 weeks) | 1.6% (all doses) | 1.6% (all doses) | 1.6% (all doses) | 3.7% | [6] |
Table 2: Key Efficacy Outcomes from the Phase 2 EMPhASIS Trial.
Phase 2 CALLIPER Trial (PMS)
The CALLIPER trial (NCT05054140) is a Phase 2 study investigating the efficacy and safety of vidofludimus calcium in patients with primary progressive MS (PPMS) and active or non-active secondary progressive MS (SPMS).[7][8][9]
| Endpoint | Vidofludimus Calcium (45 mg) | Placebo | Timepoint | Citation |
| Change in Neurofilament Light Chain (NfL) levels | -6.7% | +15.8% | 6 months | [8] |
| Change in Neurofilament Light Chain (NfL) levels | -10.4% | +6.4% | 48 weeks | [8] |
| Relative risk reduction of 24-week confirmed disability worsening (24wCDW) | 20% (overall PMS) | N/A | N/A | [7] |
| Relative risk reduction of 24-week confirmed disability worsening (24wCDW) | 30% (PPMS subgroup) | N/A | N/A | [7] |
Table 3: Key Efficacy Outcomes from the Phase 2 CALLIPER Trial.
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary, the methodologies for key clinical trial endpoints can be outlined based on standard practices and trial descriptions.
Clinical Trial Workflow: Patient Evaluation and Endpoint Assessment
The following diagram illustrates a generalized workflow for a patient enrolled in a clinical trial for vidofludimus calcium, such as the EMPhASIS or CALLIPER trials.
Caption: Generalized workflow for clinical trial patient evaluation.
1. Assessment of MRI Lesions (EMPhASIS Trial):
-
Objective: To quantify the number of new or enlarging gadolinium-enhancing (Gd+) and combined unique active (CUA) lesions.
-
Methodology:
-
Patients undergo brain Magnetic Resonance Imaging (MRI) scans at baseline and at specified intervals (e.g., 24 weeks).
-
A standardized MRI protocol is used to ensure consistency across imaging centers.
-
For Gd+ lesion detection, a gadolinium-based contrast agent is administered intravenously prior to T1-weighted imaging.
-
T2-weighted and FLAIR sequences are also acquired to identify new or enlarging hyperintense lesions.
-
Scans are typically analyzed by a centralized, blinded reading center to minimize bias.
-
The cumulative number of new Gd+ lesions and new/enlarging T2 lesions (constituting CUA lesions) are counted and compared between treatment and placebo groups.
-
2. Measurement of Neurofilament Light Chain (NfL) (CALLIPER Trial):
-
Objective: To measure serum NfL levels as a biomarker of neuro-axonal damage.
-
Methodology:
-
Blood samples are collected from patients at baseline and at specified follow-up time points (e.g., 24 and 48 weeks).
-
Serum is isolated from the blood samples through centrifugation.
-
NfL concentrations in the serum are quantified using a highly sensitive immunoassay, such as the Single Molecule Array (Simoa) technology.
-
The percentage change in NfL levels from baseline is calculated for each patient.
-
Statistical analyses are performed to compare the changes in NfL levels between the vidofludimus calcium and placebo groups.
-
3. Evaluation of Disability Worsening (EMPhASIS and CALLIPER Trials):
-
Objective: To assess the time to confirmed disability worsening.
-
Methodology:
-
A trained neurologist assesses the patient's neurological disability using the Expanded Disability Status Scale (EDSS) at baseline and at regular intervals throughout the trial.
-
Disability worsening is defined as a pre-specified increase in the EDSS score from baseline (e.g., a 1.0-point increase for patients with a baseline EDSS of 5.5 or less, or a 0.5-point increase for those with a baseline EDSS above 5.5).
-
The worsening must be confirmed at a subsequent visit after a specified period (e.g., 24 weeks) to be considered "confirmed disability worsening."
-
The time from randomization to the first occurrence of confirmed disability worsening is analyzed and compared between the treatment arms.
-
Safety and Tolerability
Across the Phase 2 trials, vidofludimus calcium has demonstrated a favorable safety and tolerability profile.[6][10] The incidence of adverse events has been generally comparable to that of the placebo group, with no new safety concerns identified.[6]
Conclusion
Vidofludimus calcium (IMU-838) is a promising oral therapeutic candidate for multiple sclerosis, distinguished by its dual mechanism of action that provides both selective immunomodulation and direct neuroprotective effects. Clinical trial data to date have demonstrated its efficacy in reducing inflammatory disease activity in RRMS and slowing disability progression and neurodegeneration in PMS. Its favorable pharmacokinetic profile supports once-daily dosing, and it has been well-tolerated in clinical studies. Ongoing Phase 3 trials (ENSURE-1 and ENSURE-2) will provide more definitive evidence of its long-term efficacy and safety.[10] For novel researchers, vidofludimus calcium represents a significant development in the MS treatment landscape, offering a unique approach that targets both the inflammatory and neurodegenerative aspects of the disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:110341-78-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. oncotarget.com [oncotarget.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 8. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
Unlocking the Therapeutic Promise of FD-838: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
FD-838, a naturally occurring azaspirobicyclic alkaloid isolated from fungi of the Aspergillus and Hericium genera, has emerged as a compound of significant interest in the scientific community. Preclinical investigations have highlighted its potential as both an antiparasitic and an anticancer agent, suggesting a promising future for its application in therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its therapeutic potential, mechanism of action, and the experimental foundations of these findings.
Antiparasitic and Anticancer Activities
This compound has demonstrated a spectrum of biological activities, notably against various parasites and cancer cell lines. While comprehensive quantitative data for this compound remains under active investigation, preliminary studies have established its efficacy.
Table 1: Summary of Reported Biological Activities of this compound
| Therapeutic Area | Target/Cell Line | Reported Activity |
| Antiparasitic | Leishmania donovani | Good antileishmanial activity |
| Trypanosoma cruzi | Good anti-trypanosomal activity | |
| Plasmodium falciparum | Good anti-plasmodial activity | |
| Anticancer | Breast Cancer Cells | Moderate anticancer activity; Suppression of progression |
| Glioma Cells | Reported antiproliferative effects |
Note: Specific IC50 values for this compound are not yet consistently reported in publicly available literature. The activities are described as "good" or "moderate" based on initial screenings.
Mechanism of Action: Targeting the PCSK9 Pathway in Breast Cancer
A key aspect of this compound's anticancer potential, particularly in the context of breast cancer, lies in its ability to modulate the Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) signaling pathway. PCSK9 is a protein that plays a critical role in cholesterol metabolism by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR). Emerging evidence indicates that this pathway is also implicated in cancer progression.
This compound is reported to inhibit the secretion of PCSK9 and its subsequent interaction with the LDLR. By doing so, it prevents the degradation of the LDLR, leading to increased clearance of LDL cholesterol. In the context of breast cancer, the disruption of this pathway by this compound is believed to suppress tumor progression. The precise downstream signaling events following PCSK9 inhibition by this compound are a subject of ongoing research.
Methodological & Application
Application Notes and Protocols for Vidofludimus Calcium (IMU-838) in In Vitro Cell Culture Assays
Introduction
Vidofludimus calcium, also known as IMU-838, is a potent and selective second-generation inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] DHODH is the rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is crucial for the proliferation of highly metabolically active cells, such as activated lymphocytes.[2][3] By inhibiting DHODH, Vidofludimus calcium depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to an anti-proliferative and anti-inflammatory effect on activated T and B cells, while largely sparing other immune cells with lower metabolic demands.[4][5]
These properties make Vidofludimus calcium a promising therapeutic candidate for autoimmune diseases like multiple sclerosis and inflammatory bowel disease.[6][7] Additionally, Vidofludimus calcium has been shown to activate the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1), suggesting a dual mechanism of action that combines anti-inflammatory and neuroprotective effects.[7][8]
These application notes provide detailed protocols for assessing the in vitro activity of Vidofludimus calcium in common cell culture assays, focusing on its effects on immune cell proliferation and cytokine production.
Data Presentation
Table 1: In Vitro Activity of Vidofludimus Calcium (IMU-838)
| Assay Type | Cell Type | Key Parameters | Observed Effect | Effective Concentration | Citation |
| Enzyme Inhibition | Recombinant Human DHODH | IC₅₀ | Potent inhibition of DHODH enzyme activity. | 160 nM | [6] |
| T Cell Proliferation | Human & Murine T Cells | Inhibition of Proliferation | Dose-dependent suppression of T cell proliferation upon stimulation. | 1-30 µM | [2] |
| Cytokine Secretion | Mixed Lymphocyte Reaction (PBMCs) | TNFα, IL-6, IFNγ, IL-1β | Strong, dose-dependent inhibition of pro-inflammatory cytokine secretion. | 1-30 µM | [2] |
| FXR Activation | HepG2 cells, MEFs | EC₅₀ | Selective activation of Farnesoid X Receptor (FXR). | ~450 nM | [6] |
Signaling Pathways and Experimental Workflows
Diagram 1: Mechanism of Action of Vidofludimus Calcium
Caption: Inhibition of the de novo pyrimidine synthesis pathway by Vidofludimus Calcium (IMU-838).
Diagram 2: Experimental Workflow for T Cell Proliferation Assay
Caption: Workflow for assessing T cell proliferation in response to Vidofludimus Calcium treatment.
Experimental Protocols
Protocol 1: T Cell Proliferation Assay
This protocol details the methodology to assess the anti-proliferative effect of Vidofludimus calcium on stimulated T lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Vidofludimus calcium (IMU-838) stock solution (e.g., 10 mM in DMSO)
-
T cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
Proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
96-well round-bottom cell culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T cells, proceed to the next step.
-
CFSE Staining (Optional, but recommended): Resuspend cells at 1x10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium. Wash cells twice with complete medium.
-
Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed 2x10⁵ cells per well in a 96-well round-bottom plate.
-
Compound Treatment: Prepare serial dilutions of Vidofludimus calcium in complete medium. A recommended starting concentration range is 0.1 µM to 30 µM.[2] Add the diluted compound to the respective wells. Include a vehicle control (DMSO at the same final concentration).
-
Cell Stimulation: Add stimulation antibodies (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1 µg/mL) to the appropriate wells. Include an unstimulated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting and Staining: Harvest the cells and wash with PBS. If desired, stain with antibodies for cell surface markers (e.g., CD4, CD8). Resuspend cells in binding buffer and add a viability dye according to the manufacturer's protocol.
-
Data Acquisition: Acquire data on a flow cytometer. Collect at least 10,000-20,000 events in the lymphocyte gate.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on viable lymphocytes. Proliferation can be assessed by the dilution of the CFSE signal. Calculate the percentage of divided cells and the proliferation index.
Protocol 2: Cytokine Secretion Assay (Mixed Lymphocyte Reaction - MLR)
This protocol is designed to measure the effect of Vidofludimus calcium on the secretion of pro-inflammatory cytokines in a co-culture of PBMCs from two different donors.
Materials:
-
PBMCs from two individual healthy donors
-
Complete RPMI-1640 medium
-
Vidofludimus calcium (IMU-838) stock solution
-
24-well cell culture plates
-
Cytokine detection kit (e.g., Cytometric Bead Array - CBA, or ELISA kits for TNFα, IL-6, IFNγ)
Procedure:
-
Cell Preparation: Isolate PBMCs from two healthy donors as described previously.
-
Cell Seeding: Mix PBMCs from the two donors in equal numbers (e.g., 1x10⁶ cells from each donor) in complete medium. Plate 2x10⁶ total cells per well in a 24-well plate.
-
Incubation: Incubate the plate for 48 hours to allow for initial cell activation.
-
Compound Treatment: Add Vidofludimus calcium at final concentrations of 1, 3, 10, and 30 µM.[2] Also, include a vehicle control (DMSO).
-
Second Incubation: Incubate the plate for an additional 4 days (96 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatant at -80°C until analysis.
-
Cytokine Detection: Measure the concentration of cytokines (e.g., TNFα, IL-6, IFNγ) in the collected supernatants using a CBA kit and flow cytometry, or individual ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine in pg/mL or ng/mL. Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration of Vidofludimus calcium.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the in vitro immunomodulatory effects of Vidofludimus calcium (IMU-838). As a potent DHODH inhibitor, this compound effectively suppresses the proliferation and pro-inflammatory cytokine production of activated lymphocytes. Researchers can adapt these methodologies to suit their specific cell systems and experimental questions to further elucidate the therapeutic potential of this promising drug candidate.
References
- 1. youtube.com [youtube.com]
- 2. imux.com [imux.com]
- 3. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. neurologylive.com [neurologylive.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Immunic Presents Key Vidofludimus Calcium Data at the 40th Congress of ECTRIMS, Highlighting Its Therapeutic Potential in Multiple Sclerosis [prnewswire.com]
Application Notes and Protocols for Antifungal Screening of Novel Compounds
Topic: How to Use a Novel Compound in Antifungal Screening Reference Compound: FD-838 (Note: As "this compound" does not correspond to a publicly documented antifungal agent, this document provides a generalized framework using established methodologies. The protocols can be adapted for any novel test compound.)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery and development of new antifungal agents. This document provides a comprehensive guide for the initial in vitro screening of novel compounds, such as a hypothetical agent "this compound," to evaluate their antifungal potential. The described protocols are based on standardized methods for antifungal susceptibility testing, which are essential for determining a compound's spectrum of activity and potency.
The primary goal of this screening process is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a test compound against a panel of clinically relevant fungal pathogens. These quantitative data points are crucial for the preliminary assessment of a compound's antifungal efficacy.
Overview of Antifungal Screening Workflow
The screening process for a novel compound involves several key stages, from initial susceptibility testing to more in-depth mechanistic studies. The following workflow provides a logical progression for evaluating a compound's antifungal properties.
Caption: A generalized workflow for in vitro antifungal drug screening.
Experimental Protocols
Fungal Strains and Culture Conditions
A panel of clinically relevant fungal species should be used for initial screening. This typically includes:
-
Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Candida krusei, Cryptococcus neoformans
-
Molds: Aspergillus fumigatus, Aspergillus flavus, Rhizopus oryzae
Strains should be obtained from a reputable culture collection (e.g., ATCC). Yeasts are typically grown on Sabouraud Dextrose Agar (B569324) (SDA) and molds on Potato Dextrose Agar (PDA) at 35°C for 24-48 hours (yeasts) or up to 7 days (molds).
Protocol 1: Broth Microdilution for MIC Determination
This method is considered the gold standard for determining the quantitative susceptibility of a fungus to an antifungal agent.[1][2]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compound (this compound) stock solution (e.g., in DMSO)
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
For yeasts, select a few colonies from a 24-hour culture and suspend in sterile saline. Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
For molds, harvest conidia from a mature culture by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension to remove hyphal fragments and adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
Prepare the final inoculum by diluting the adjusted suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds in the test wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be wide enough to determine the MIC (e.g., 0.03 to 64 µg/mL).
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Prepare a separate plate or set of wells for the positive control antifungal.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control.
-
Incubate the plates at 35°C. Incubation times vary by species: 24-48 hours for most Candida species, and up to 72 hours for Cryptococcus neoformans.[2] Molds are typically incubated for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.
-
For azoles, the endpoint is typically a 50% reduction in growth (turbidity).[2] For polyenes like amphotericin B, the endpoint is 100% inhibition.[2][3] The appropriate endpoint for a novel compound like this compound would need to be determined.
-
Growth can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
Procedure:
-
Following MIC determination from the broth microdilution assay, take a small aliquot (e.g., 10-20 µL) from each well that shows no visible growth.
-
Spread the aliquot onto an SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours or until growth is seen in control spots.
-
The MFC is the lowest drug concentration from which no colonies grow on the agar plate.
Data Presentation
Quantitative data from antifungal screening should be presented in a clear and concise manner to allow for easy comparison of the compound's activity against different fungal species.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | Data | Data | Data | Data |
| Candida glabrata | Data | Data | Data | Data |
| Cryptococcus neoformans | Data | Data | Data | Data |
| Aspergillus fumigatus | Data | Data | Data | Data |
MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively. This is particularly relevant when screening against multiple strains of the same species.
Potential Mechanism of Action: Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
While the mechanism of a novel compound is unknown, it is useful to visualize potential pathways that could be targeted. For instance, the antifungal F901318 acts by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[4][5] This pathway is essential for DNA and RNA synthesis, making it an attractive target for antifungal drug development.
Caption: Inhibition of the pyrimidine biosynthesis pathway by targeting DHODH.
Preliminary Cytotoxicity Assessment
It is crucial to assess the selectivity of a novel antifungal compound. A preliminary cytotoxicity assay against a mammalian cell line (e.g., HeLa or HepG2) is recommended to determine if the compound is toxic to host cells at concentrations effective against fungi. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined using assays such as the MTT or XTT assay. A high IC₅₀ value relative to the MIC value indicates good selectivity.
Conclusion
The protocols and workflows detailed in this document provide a robust framework for the initial evaluation of a novel compound's antifungal properties. By systematically determining the MIC and MFC against a panel of clinically relevant fungi and assessing preliminary cytotoxicity, researchers can effectively identify promising lead compounds for further development in the fight against fungal infections.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 4. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols: Determining the Efficacy of Compound FD-838 on the HL-60 Cancer Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a cornerstone model in cancer research for studying the effects of novel therapeutic agents. These non-adherent, suspension cells are particularly useful for investigating drug-induced cytotoxicity, apoptosis, cell cycle arrest, and differentiation. This document provides a comprehensive guide for determining the effective dosage of a novel investigational compound, referred to herein as FD-838, on the HL-60 cell line. The protocols outlined below are standard methodologies that can be adapted for specific research questions.
I. Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for interpreting experimental outcomes. The following tables provide a structured format for summarizing quantitative data from key experiments.
Table 1: Cytotoxicity of this compound on HL-60 Cells (IC50 Values)
| Treatment Duration | IC50 (µM) | 95% Confidence Interval |
| 24 hours | Data | Data |
| 48 hours | Data | Data |
| 72 hours | Data | Data |
Table 2: Effect of this compound on Apoptosis in HL-60 Cells
| Treatment (Concentration) | Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Control (Vehicle) | 48 | Data | Data | Data |
| This compound (0.5 x IC50) | 48 | Data | Data | Data |
| This compound (IC50) | 48 | Data | Data | Data |
| This compound (2 x IC50) | 48 | Data | Data | Data |
Table 3: Cell Cycle Analysis of HL-60 Cells Treated with this compound
| Treatment (Concentration) | Treatment Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |
| Control (Vehicle) | 24 | Data | Data | Data | Data |
| This compound (0.5 x IC50) | 24 | Data | Data | Data | Data |
| This compound (IC50) | 24 | Data | Data | Data | Data |
| This compound (2 x IC50) | 24 | Data | Data | Data | Data |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Culture and Maintenance of HL-60 Cells
-
Thawing Cells:
-
Rapidly thaw the vial of cryopreserved HL-60 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer to a T-25 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Passaging:
-
HL-60 cells grow in suspension. Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To passage, simply dilute the cell suspension to the desired seeding density in a new flask with fresh, pre-warmed complete growth medium.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed HL-60 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment:
-
Seed HL-60 cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound at concentrations of 0.5 x IC50, IC50, and 2 x IC50 for 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are early apoptotic. Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment:
-
Seed HL-60 cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound at concentrations of 0.5 x IC50, IC50, and 2 x IC50 for 24 hours. Include a vehicle control.
-
-
Cell Fixation:
-
Harvest the cells by centrifugation.
-
Wash with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
III. Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effects on HL-60 cells.
Representative Signaling Pathway: Intrinsic Apoptosis
Many chemotherapeutic agents induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. The following diagram illustrates this common mechanism of action.
Caption: The intrinsic apoptosis pathway, a potential mechanism for this compound.
Application of FD-838 in Natural Product Research: A Clarification
Extensive searches for "FD-838" in the context of natural product research have not yielded specific information on a compound with this designation. The identifier "this compound" appears in various unrelated contexts, suggesting a potential ambiguity in the query. To provide accurate and relevant information, a more specific name or context for the molecule of interest is required.
The publically available information associated with "this compound" includes:
-
IMU-838 (Vidofludimus calcium): A selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] This small molecule is under development for the treatment of autoimmune diseases and works by targeting the metabolism of activated lymphocytes.[1] Its pharmacokinetic profile indicates dose-proportional absorption and a half-life that supports once-daily dosing.[1]
-
ACTM-838: A novel bacterial-based immunotherapy designed for the treatment of solid tumors.[2][3] This therapy utilizes a bacterial vector to deliver immunomodulatory payloads, specifically IL-15/IL-15Rα and a STING agonist, to the tumor microenvironment.[2] The goal is to activate both innate and adaptive immune responses against the tumor.[2] Preclinical studies have shown its ability to enrich in solid tumors and induce a durable anti-tumor immune response.[2] The FDA has approved a first-in-human phase 1 clinical trial for ACTM-838 in patients with advanced solid tumors.[3]
-
Other Designations: The term "this compound" also appears in contexts entirely unrelated to scientific research, such as designations for financial bonds and building materials.[4][5]
Without a clear link to a specific natural product, it is not possible to generate the requested detailed application notes, experimental protocols, and data visualizations. Researchers, scientists, and drug development professionals interested in a particular compound are encouraged to verify the specific nomenclature and provide additional context to enable a thorough and accurate response.
References
- 1. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. targetedonc.com [targetedonc.com]
- 4. 838mm FD30 Doors | Joinery | Howdens [howdens.com]
- 5. icicidirect.com [icicidirect.com]
Total Synthesis of FD-838: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of the natural product FD-838, based on the nine-step synthesis reported by Kim and Baek in 2019. It includes a summary of the synthetic route, a hypothetical signaling pathway based on related compounds, and detailed (where available) experimental protocols for the key steps.
Synthetic Scheme Overview
The total synthesis of (-)-FD-838 was accomplished in nine steps. The key features of this synthesis include a biogenetically guided assembly of the highly oxidized spirocyclic core.[1]
Experimental Protocols
The following protocols are based on the synthetic route described by Kim and Baek.[1] Due to the unavailability of the supplementary information from the primary literature, the exact quantities of reagents, reaction times, and purification details are not available. The procedures below represent a general outline of the key transformations.
Synthesis of the Tricarbonyl Derivative
The synthesis begins with an aldol (B89426) reaction between a commercially available aldehyde and a dienolate derived from a β-ketoester. The resulting secondary alcohol is then oxidized to yield a tricarbonyl derivative.
Step 1: Aldol Reaction
-
Reactants: Aldehyde, Dienolate of β-ketoester
-
General Conditions: The β-ketoester is treated with a suitable base to form the dienolate, which then reacts with the aldehyde.
-
Work-up and Purification: Standard aqueous work-up followed by column chromatography.
Step 2: Oxidation
-
Reactant: Secondary alcohol from Step 1
-
Oxidizing Agent: A suitable oxidizing agent such as Dess-Martin periodinane or Swern oxidation conditions.
-
General Conditions: The alcohol is dissolved in an appropriate solvent, and the oxidizing agent is added. The reaction is monitored by TLC until completion.
-
Work-up and Purification: Quenching of the oxidant, followed by extraction and column chromatography.
Amide Formation and Subsequent Oxidation
The tricarbonyl derivative is then reacted with an amino alcohol to form an amide, which is subsequently oxidized to an aldehyde.
Step 3: Amide Formation
-
Reactants: Tricarbonyl derivative, Amino alcohol
-
Coupling Agent: A suitable coupling agent like DCC or EDC, or activation via an acyl ketene (B1206846) intermediate.
-
General Conditions: The reactants are combined in a suitable solvent with the coupling agent and a base such as DMAP.
-
Work-up and Purification: Aqueous work-up and purification by column chromatography.
Step 4: Pfitzner–Moffatt Oxidation
-
Reactant: Alcohol from the amide formation step.
-
Oxidizing Agent: Pfitzner–Moffatt conditions (DMSO, a carbodiimide, and an acid catalyst).
-
General Conditions: The alcohol is subjected to the modified Pfitzner–Moffatt oxidation conditions to afford the corresponding aldehyde.
-
Work-up and Purification: Standard work-up for this type of oxidation followed by chromatographic purification.
Construction of the Spirocyclic Core
The synthesis culminates in the construction of the highly oxidized spirocyclic core through a series of tandem epoxidations and a spirocyclization.
Step 5-9: Tandem Epoxidations and Spirocyclization
-
Key Transformation: A biogenetically inspired Snider-type tandem epoxidation and spirocyclization via an epoxide opening.
-
General Conditions: These steps involve a sequence of reactions that lead to the formation of the complex spirocyclic core of this compound. The exact sequence and conditions are intricate and would be detailed in the original publication's supporting information.
Quantitative Data Summary
Due to the lack of access to the primary publication's supporting information, a detailed table of quantitative data (yields, spectroscopic data) cannot be provided. The overall synthesis was reported to be completed in nine steps.[1]
Mandatory Visualizations
Synthetic Workflow
Caption: High-level workflow for the total synthesis of (-)-FD-838.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for T-cell activation inhibition.
References
FD-838 solution preparation for biological experiments
Application Notes & Protocols for FD-838 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a natural alkaloid compound isolated from the mycelia of the basidiomycete Hericium erinaceum.[1] This document provides detailed protocols for the preparation and application of this compound solutions in biological experiments, with a focus on its potential as an anti-cancer agent. This compound has demonstrated moderate inhibitory effects on the growth of cultured P388 and HL-60 cell lines, suggesting its potential in cancer research.[2] It has also shown significant inhibitory activity against plant fungal pathogens.[2]
Product Information
| Property | Value | Source |
| CAS Number | 110341-78-1 | [2] |
| Molecular Weight | 411.5 g/mol | Calculated |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
Solution Preparation
3.1. Stock Solution Preparation (10 mM)
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Protocol:
-
Aseptically weigh out 1 mg of this compound powder.
-
Add 243.1 µL of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
3.2. Working Solution Preparation
Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.
Example: Preparation of a 100 µM working solution
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution 1:100 in the desired cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mix gently by pipetting. The final DMSO concentration should be kept below 0.5% in the final culture volume to minimize solvent toxicity.
Experimental Protocols
4.1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Workflow:
Figure 1. Workflow for the MTT-based cell viability assay.
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol determines if the cell death induced by this compound occurs via apoptosis.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Workflow:
References
Application Note: Analytical Methods for FD-838 Quantification
Topic: Analytical methods for FD-838 quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
A thorough search of scientific literature and analytical methodology databases has revealed no specific molecule or analyte designated as "this compound." The term does not correspond to a recognized pharmaceutical compound, metabolite, or biomarker for which quantitative analytical methods have been published.
The search results included references to products and standards containing "838" in their nomenclature, such as:
-
Eclisse FD30 Single Pocket Door Kit: A fire-rated door system with product codes that include the dimension "838".[1]
-
Human 4-1BB/TNFRSF9 DuoSet ELISA: An enzyme-linked immunosorbent assay kit with the catalog number DY838.[2]
-
DEF STAN 02-838 / NES838: A standard for a phosphor bronze alloy.[3][4]
-
C83800 Alloy: A leaded red brass.[5]
Additionally, the search identified a proteomics method termed FD-LC-MS/MS (Fluorogenic Derivatization - Liquid Chromatography - Tandem Mass Spectrometry).[6][7][8][9] This is a technique for protein analysis and not related to a specific small molecule analyte named "this compound."
Based on the available information, it is not possible to provide detailed application notes, experimental protocols, or data tables for the quantification of "this compound" as this compound does not appear to be a recognized entity in the scientific and technical literature.
To proceed with this request, please provide the following information:
-
The full chemical name or CAS number of the compound of interest.
-
Any alternative names or internal company codes for the analyte.
-
The context in which "this compound" is being studied (e.g., pharmaceutical development, environmental analysis, etc.).
Upon receipt of this information, a comprehensive application note with detailed protocols and data visualization can be developed.
References
- 1. Kit to Suit 1981 x 838 x 44mm FD30 Fire Door at Express Doors Direct [expressdoorsdirect.co.uk]
- 2. rndsystems.com [rndsystems.com]
- 3. Gould Alloys Limited - Copper and Copper Alloys DEF STAN 02 838 NES838 Bar - 243 | PDF | Bronze | Tin [scribd.com]
- 4. aerometalsalliance.com [aerometalsalliance.com]
- 5. C83800 Alloy, C838 Leaded red brass - Wieland Concast [concast.com]
- 6. FD-LC-MS/MS method for determining protein expression and elucidating biochemical events in tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Progress in FD-LC-MS/MS Proteomics Method [frontiersin.org]
- 8. Recent Progress in FD-LC-MS/MS Proteomics Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Utilizing a Positive Control in Antifungal Susceptibility Testing
Introduction
Antifungal susceptibility testing (AFST) is a critical tool in clinical microbiology and drug discovery for determining the efficacy of antifungal agents against various fungal pathogens. The inclusion of a positive control is paramount for validating assay performance, ensuring the reliability of results, and providing a benchmark for comparing the activity of novel compounds. While the specific compound FD-838 was not found in the available literature, this document outlines the principles and protocols for using a well-characterized antifungal agent as a positive control, using established drugs like Fluconazole (B54011), Amphotericin B, and Caspofungin as examples.
Principle
A positive control in an antifungal assay is a standard antifungal drug with a known mechanism of action and predictable activity against the fungal strains being tested. Its purpose is to confirm that the experimental conditions, including the medium, inoculum size, and incubation parameters, are suitable for fungal growth and for detecting antifungal activity. If the positive control does not produce the expected inhibitory effect, the results for the test compounds cannot be considered valid.
Key Considerations for Selecting a Positive Control:
-
Fungal Species: The choice of positive control should be appropriate for the target fungus. For example, fluconazole is commonly used for Candida species, while amphotericin B has a broader spectrum of activity.
-
Mechanism of Action: The positive control may be chosen to represent a specific class of antifungal drugs, providing a mechanistic benchmark.
-
Assay Method: The solubility and stability of the positive control must be compatible with the chosen assay method (e.g., broth microdilution, disk diffusion).
Experimental Protocols
The following protocols are based on the widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with some modifications for a research setting.[1]
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[2][3]
Materials:
-
96-well, flat-bottom microtiter plates
-
Fungal isolate
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Positive control antifungal (e.g., Fluconazole)
-
Test compound (e.g., "this compound")
-
Spectrophotometer or microplate reader
-
Sterile water, saline, and DMSO (for dissolving compounds)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.[4][5]
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of the positive control and the test compound. Water-soluble compounds should be dissolved in sterile water, while poorly soluble compounds can be dissolved in DMSO.
-
In the 96-well plate, perform a two-fold serial dilution of the antifungal agents in RPMI 1640 medium to achieve a range of concentrations. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the antifungal dilution.
-
Include the following controls on each plate:
-
Growth Control: 100 µL of inoculum and 100 µL of drug-free medium.
-
Sterility Control: 200 µL of sterile medium.
-
Positive Control Wells: Inoculum plus a known effective concentration of the standard antifungal.
-
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[6] This can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) with a microplate reader.[7]
-
Diagram: Antifungal Susceptibility Testing Workflow
Caption: Workflow for a broth microdilution antifungal susceptibility test.
Data Presentation
The following table provides example MIC values for common antifungal agents against representative fungal species. In a typical study, this table would be populated with the experimental results for the test compound ("this compound") alongside the positive control.
| Fungal Species | Positive Control | MIC Range (µg/mL) |
| Candida albicans | Fluconazole | 0.25 - 2.0 |
| Candida albicans | Amphotericin B | 0.125 - 1.0 |
| Candida glabrata | Caspofungin | 0.06 - 0.5 |
| Aspergillus fumigatus | Voriconazole | 0.25 - 1.0 |
| Aspergillus fumigatus | Amphotericin B | 0.5 - 2.0 |
| Cryptococcus neoformans | Fluconazole | 2.0 - 16.0 |
| Cryptococcus neoformans | Amphotericin B | 0.25 - 1.0 |
Note: These are typical MIC ranges and can vary between strains.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action of the positive control can provide insights into the potential pathways affected by a novel compound. For instance, azoles like fluconazole inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.
Diagram: Ergosterol Biosynthesis Pathway Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.
The use of a positive control is indispensable in antifungal assays to ensure the validity and reproducibility of the results. While no specific information is publicly available for "this compound," the protocols and principles outlined here provide a robust framework for its evaluation, or any novel antifungal compound, using well-established methods and standard positive controls. The data generated from these assays, when compared against a reliable positive control, will allow for a clear assessment of the compound's antifungal potential.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.com [idexx.com]
- 3. idexx.dk [idexx.dk]
- 4. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Probiotic and Antifungal Attributes of Levilactobacillus brevis MYSN105, Isolated From an Indian Traditional Fermented Food Pozha [frontiersin.org]
Application Notes and Protocols for Testing FD-838 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-838 is a novel investigational compound with potential therapeutic applications. A critical step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects. These application notes provide a comprehensive guide for researchers to assess the in vitro cytotoxicity of this compound. The protocols detailed herein describe established methods for quantifying cell viability, membrane integrity, and apoptosis induction. Adherence to these standardized procedures will ensure the generation of reproducible and reliable data, which is essential for advancing our understanding of this compound's biological activity and for making informed decisions in the drug development process.[1][2]
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[3] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[4][5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.[3]
-
MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[3][6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Data Presentation: this compound Effect on Cell Viability (MTT Assay)
| This compound Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98 ± 3.9 | 95 ± 4.2 | 92 ± 5.5 |
| 1 | 85 ± 5.2 | 78 ± 4.7 | 65 ± 6.1 |
| 10 | 52 ± 6.1 | 41 ± 5.5 | 25 ± 4.3 |
| 100 | 15 ± 3.8 | 8 ± 2.9 | 5 ± 1.8 |
Evaluation of Cell Membrane Integrity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[7][8] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[7][8] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[7]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls, including a vehicle control, an untreated control for spontaneous LDH release, and a maximum LDH release control (cells treated with a lysis buffer).[9][10]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution provided in the assay kit to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should also be recorded to determine background absorbance.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Data Presentation: this compound Induced Cytotoxicity (LDH Assay)
| This compound Concentration (µM) | 24h Cytotoxicity (%) | 48h Cytotoxicity (%) | 72h Cytotoxicity (%) |
| 0 (Control) | 5 ± 1.2 | 8 ± 1.5 | 12 ± 2.1 |
| 0.1 | 7 ± 1.5 | 10 ± 1.8 | 15 ± 2.5 |
| 1 | 15 ± 2.8 | 25 ± 3.2 | 40 ± 4.1 |
| 10 | 45 ± 4.5 | 65 ± 5.1 | 80 ± 6.3 |
| 100 | 85 ± 6.2 | 92 ± 4.8 | 95 ± 3.9 |
Detection of Apoptosis using Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time points.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14][15]
Data Presentation: this compound Induced Apoptosis
| This compound Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95 ± 2.5 | 3 ± 0.8 | 2 ± 0.5 |
| 1 | 80 ± 3.1 | 15 ± 2.2 | 5 ± 1.1 |
| 10 | 40 ± 4.2 | 45 ± 3.8 | 15 ± 2.5 |
| 100 | 10 ± 2.8 | 60 ± 5.1 | 30 ± 4.2 |
Measurement of Caspase-3/7 Activity
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[16] Caspase-3 and Caspase-7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[16] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[17][18]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.[18]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Data Presentation: this compound Induced Caspase-3/7 Activity
| This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change) |
| 0 (Control) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 8.2 ± 0.9 |
| 100 | 15.6 ± 1.8 |
Visualizations
Signaling Pathway Diagram
Caption: Proposed apoptotic signaling pathway induced by this compound.
Experimental Workflow Diagram
Caption: General workflow for assessing the cytotoxicity of this compound.
References
- 1. opentrons.com [opentrons.com]
- 2. scielo.br [scielo.br]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. interchim.fr [interchim.fr]
- 16. bosterbio.com [bosterbio.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. promega.com [promega.com]
Lack of Publicly Available Data on FD-838 in Combination Cancer Therapy
Despite a comprehensive search of available scientific literature and clinical trial databases, there is currently no publicly available information on the use of the natural product FD-838 in combination with other anticancer agents.
This compound is a compound isolated from the endophytic fungus Aspergillus sp. strain F1544.[1][2] Preclinical studies have indicated that this compound exhibits moderate anticancer activities on its own.[1] It has been identified alongside other bioactive compounds like pseurotin (B1257602) A, 14-norpseurotin A, and pseurotin D, which also show antileishmanial and moderate anticancer properties.[1][2] Another study mentions that spirocyclic lactones, including this compound, may suppress breast cancer progression by inhibiting PCSK9 secretion and its interaction with the LDL receptor.[3]
However, no studies detailing the synergistic, additive, or antagonistic effects of this compound when combined with other chemotherapeutic agents, targeted therapies, or immunotherapies have been published. Therefore, it is not possible to provide detailed application notes, experimental protocols, or signaling pathway diagrams for its use in combination therapy as requested.
It is important to distinguish the natural product this compound from other investigational drugs that share the "838" designation but are entirely different molecules with distinct mechanisms of action. These include:
-
ABBV-838: An antibody-drug conjugate targeting CS1, which has been evaluated in preclinical studies for multiple myeloma, both as a monotherapy and in combination with standard-of-care agents like bortezomib (B1684674) and pomalidomide.[4]
-
ACTM-838: A systemically delivered bacterial immunotherapy designed to deliver IL-15/IL-15Rα and STING payloads to the tumor microenvironment. Preclinical studies have shown that it can synergize with anti-PD1 therapy.[5] The FDA has approved a first-in-human phase 1 trial for ACTM-838 in patients with advanced solid tumors.[6]
-
IMU-838 (Vidofludimus calcium): An inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) being investigated primarily for autoimmune diseases such as multiple sclerosis and for COVID-19.[7][8][9][10][11]
-
SAR405838: A compound that was investigated in a phase 1 clinical trial in combination with pimasertib (B605615) for patients with advanced solid tumors.[12]
Due to the absence of research on the combination of the natural product this compound with other anticancer agents, no quantitative data for comparison, established experimental protocols, or known signaling pathways for such combinations exist. Further preclinical research would be required to explore the potential of this compound in combination therapies and to elucidate its mechanism of action in that context.
References
- 1. Antiparasitic and anticancer constituents of the endophytic fungus Aspergillus sp. strain F1544 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioprospecting of Aspergillus sp. as a promising repository for anti-cancer agents: a comprehensive bibliometric investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRECLINICAL EVALUATION OF ABBV-838, A FIRST-IN-CLASS ANTI-CS1... - Gish K - - Jun 11 2016 [library.ehaweb.org]
- 5. oncotarget.com [oncotarget.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. A Phase 1 Study of Combination Therapy with SAR405838 and Pimasertib in Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FD-838 Solubility in Aqueous Solutions
Disclaimer: The compound "FD-838" is used as a placeholder for a representative poorly water-soluble research compound. The following data and recommendations are illustrative and based on general principles of solubility enhancement for such compounds.
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with poorly water-soluble compounds like this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is characterized by physicochemical properties that inherently limit its solubility in water. These properties may include high lipophilicity (hydrophobicity), a high melting point, and a crystalline solid-state structure. These factors contribute to unfavorable interactions with water molecules, leading to poor dissolution.
Q2: I'm observing precipitation of this compound during my cell-based assay. What could be the cause?
A2: Precipitation during cell-based assays, even when starting from a stock solution in an organic solvent, is a common issue. This "fall-out" typically occurs when the concentration of the organic solvent is significantly diluted in the aqueous cell culture medium, and the concentration of this compound exceeds its thermodynamic solubility in the final assay medium.
Q3: Can the pH of my buffer affect the solubility of this compound?
A3: The solubility of ionizable compounds can be significantly influenced by pH.[1][2] If this compound has acidic or basic functional groups, adjusting the pH of the buffer to ionize the compound can increase its aqueous solubility. For example, a basic compound will be more soluble at a lower pH, while an acidic compound will be more soluble at a higher pH.
Q4: Are there any simple methods to improve the solubility of this compound for initial in vitro screening?
A4: For preliminary in vitro experiments, the use of co-solvents is a common and effective strategy.[1] A small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), can be used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium. However, it is crucial to keep the final concentration of the co-solvent low to avoid cellular toxicity.
Troubleshooting Guides
Issue 1: this compound Powder is Not Visibly Dissolving in Aqueous Buffer
-
Question: I have been vortexing and sonicating this compound powder in my phosphate-buffered saline (PBS), but it remains as a suspension. How can I get it into solution?
-
Answer: Direct dissolution of a highly lipophilic compound like this compound in a purely aqueous buffer is often not feasible. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous buffer.
-
Workflow for Preparing a Solubilized this compound Solution:
-
Issue 2: Precipitation Occurs After Diluting the DMSO Stock Solution into Aqueous Medium
-
Question: My 10 mM stock solution of this compound in DMSO is clear. However, when I dilute it to 10 µM in my cell culture medium, a cloudy precipitate forms. What should I do?
-
Answer: This indicates that the final concentration of this compound is above its solubility limit in the final medium, even with the small amount of DMSO present. Here are several strategies to address this:
-
Lower the Final Concentration: Determine if a lower concentration of this compound is still effective for your experiment.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. However, always run a vehicle control to account for any effects of the solvent.
-
Use Solubility Enhancers (Excipients): For more persistent solubility issues, consider the use of excipients. These are non-active ingredients that can help keep the active compound in solution.
-
Formulation Decision Pathway:
Decision pathway for addressing precipitation.
Data on this compound Properties and Solubility Enhancement
Table 1: Hypothetical Physicochemical Properties of this compound
Property Value Implication for Aqueous Solubility Molecular Weight 450.5 g/mol High molecular weight can negatively impact solubility. logP 4.2 Indicates high lipophilicity and poor water solubility. Melting Point 210 °C A high melting point suggests a stable crystal lattice that is difficult to dissolve. pKa 8.5 (Basic) The compound is a weak base; solubility will increase at a lower pH. Aqueous Solubility < 1 µg/mL Classified as practically insoluble in water.
Table 2: Comparison of Solubility Enhancement Techniques for this compound
Method Final Concentration Achieved Observations 1% DMSO in PBS ~5 µM Clear solution, suitable for many in vitro assays. pH Adjustment (to pH 4.0) ~10 µM Increased solubility due to ionization of the basic compound. 2% Tween-80 in Water ~25 µM Surfactant micelles encapsulate the compound, increasing solubility. 10% Hydroxypropyl-β-Cyclodextrin ~50 µM Formation of an inclusion complex significantly enhances solubility. [3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out 4.51 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH).
-
Sample Preparation: Add an excess amount of this compound powder to a vial containing each buffer.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility as a function of pH to determine the optimal pH for dissolution.
Protocol 3: Preparation of a Solid Dispersion of this compound with a Polymer Carrier
-
Objective: To enhance the dissolution rate and apparent solubility of this compound by converting it from a crystalline to an amorphous state within a hydrophilic polymer matrix.
[2]
-
Component Selection: Choose a suitable hydrophilic polymer carrier (e.g., PVP K30, Soluplus®) and a common solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone).
-
Dissolution: Dissolve this compound and the polymer carrier in the selected solvent in a predetermined ratio (e.g., 1:4 drug-to-polymer ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by casting the solution into a thin film and drying it under a vacuum. This process leaves a solid mass of the drug dispersed in the polymer.
-
Milling: Mill the resulting solid into a fine powder.
-
Characterization: The resulting powder can be characterized for its amorphous nature (e.g., using XRD or DSC) and its dissolution properties can be compared to the crystalline drug.
References
Technical Support Center: Troubleshooting the FD-838 In Vitro Assay
Welcome to the technical support center for the FD-838 in vitro assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to variability in your experimental results. While "this compound" is not a standard commercially available assay kit, it is recognized as a fluorescent dye, "D-838 Potomac Yellow". This guide, therefore, focuses on troubleshooting fluorescence-based in vitro assays, assuming this compound is utilized as a fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in a fluorescence-based in vitro assay like one using this compound?
A1: The most common sources of variability in fluorescence-based in vitro assays include:
-
Pipetting errors: Inaccurate or inconsistent dispensing of reagents, samples, or standards.
-
Inconsistent incubation times and temperatures: Deviations from the protocol can significantly impact enzyme kinetics and reaction rates.[1][2]
-
Reagent quality and preparation: Use of expired or improperly stored reagents, as well as inconsistencies in buffer preparation, can lead to unreliable results.[1]
-
Instrument settings: Incorrect excitation and emission wavelengths, gain settings, or read times on the fluorescence plate reader can affect signal intensity.
-
Plate-to-plate and well-to-well variations: Differences in plate manufacturing, as well as edge effects, can introduce variability.
-
Sample preparation: Inconsistent cell seeding density, cell health, or sample lysis can all contribute to variable results.
Q2: My fluorescence signal is very low. What are the likely causes and how can I troubleshoot this?
A2: Low fluorescence signal can be due to a number of factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include reagent concentration and quality, instrument settings, and the experimental protocol itself.[3]
Q3: I'm observing high background fluorescence in my assay. What can I do to reduce it?
A3: High background fluorescence can mask your true signal and reduce the dynamic range of your assay. Common causes include:
-
Autofluorescence: Intrinsic fluorescence from the microplate, media components, or the test compounds themselves.[4]
-
Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent substances.
-
Sub-optimal blocking: In immunoassays, insufficient blocking can lead to non-specific binding of antibodies.
-
Excessive reagent concentration: High concentrations of the fluorescent probe or other reagents can increase background.
To mitigate high background, consider using black microplates with clear bottoms, testing for autofluorescence of your compounds and media, and optimizing the concentration of your fluorescent reagents.[4][5]
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of my test compound?
A4: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[6] To distinguish between the two, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion to identify dead cells) alongside your primary viability assay. A cytotoxic compound will increase the number of dead cells, while a cytostatic compound will result in a lower total cell number compared to the vehicle control, with a similar percentage of viable cells.[6]
Troubleshooting Guides
High Variability Between Replicates
| Potential Cause | Recommendation |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. |
| Inconsistent Incubation | Use a calibrated incubator and ensure uniform temperature across the plate. Stagger the addition of reagents to minimize timing differences. |
| Edge Effects | Avoid using the outer wells of the microplate. Fill the outer wells with sterile water or PBS to maintain a humid environment. |
| Cell Seeding Non-uniformity | Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Incomplete Mixing | Mix reagents thoroughly before use. Gently agitate the plate after adding reagents to ensure uniform distribution. |
Low Fluorescence Signal
| Potential Cause | Recommendation |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths are optimal for the this compound dye. Optimize the gain setting to amplify the signal without saturating the detector.[4] |
| Reagent Concentration Too Low | Titrate the concentration of the this compound probe and other critical reagents to find the optimal working concentration. |
| Degraded Reagents | Use fresh reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Insufficient Incubation Time | Optimize the incubation time to allow the reaction to proceed to a detectable level. |
| Low Target Abundance | Ensure that the biological target of the assay is present in sufficient quantity in your samples. |
| Photobleaching | Minimize the exposure of the fluorescent dye to light. Use an anti-fade reagent if applicable.[3] |
High Background Signal
| Potential Cause | Recommendation |
| Autofluorescence of Plate/Media | Use black, clear-bottom microplates.[5] Test the fluorescence of your media and compounds in the absence of the this compound dye. |
| Contaminated Reagents | Use high-purity water and reagents. Prepare fresh buffers for each experiment. |
| Non-specific Binding (Immunoassays) | Increase the concentration or duration of the blocking step. Add a detergent like Tween-20 to the wash buffers. |
| Excessive Reagent Concentration | Titrate the concentration of the this compound dye and any enzyme-conjugated reagents to the lowest concentration that provides a robust signal. |
| Inadequate Washing | Increase the number and volume of wash steps to remove unbound reagents. |
Experimental Protocols
General Protocol for a Fluorescence-Based In Vitro Enzyme Assay
This protocol provides a general framework. Specific volumes, concentrations, and incubation times should be optimized for your particular enzyme and substrate.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, HEPES) at the desired pH and store at 4°C.
-
Prepare a stock solution of the this compound fluorescent substrate in a suitable solvent (e.g., DMSO).
-
Prepare enzyme and inhibitor/test compound stock solutions.
-
-
Assay Procedure (96-well format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of inhibitor/test compound or vehicle control to the appropriate wells.
-
Add 20 µL of the enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the this compound fluorescent substrate to all wells.
-
Immediately measure the fluorescence at the optimal excitation and emission wavelengths for this compound in kinetic mode for a set duration (e.g., 60 minutes with readings every 2 minutes). Alternatively, for an endpoint assay, incubate for a fixed time and then stop the reaction before reading the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve) or the final fluorescence intensity.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Visualizations
Caption: A generalized workflow for a fluorescence-based in vitro assay using the this compound probe.
Caption: A decision tree to guide troubleshooting efforts for common issues in the this compound assay.
References
Technical Support Center: Optimizing IMU-838 Concentration for Maximum Efficacy
Disclaimer: The compound "FD-838" was not identified in publicly available scientific literature. This technical support center has been developed based on information for IMU-838 (vidofludimus calcium) , a well-documented dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, assuming "this compound" was a typographical error.
This resource is intended for researchers, scientists, and drug development professionals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments with IMU-838.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IMU-838?
A1: IMU-838, also known as vidofludimus (B1684499) calcium, is a selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is the rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis in rapidly proliferating cells, such as activated lymphocytes.[4][5] By inhibiting DHODH, IMU-838 depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on highly metabolically active T and B cells, thereby exerting an anti-inflammatory effect.[5][6] Additionally, IMU-838 has shown anti-viral properties, as viruses rely on the host cell's machinery for replication.[1]
Q2: What is a typical starting concentration range for IMU-838 in cell-based assays?
A2: Based on preclinical data, a starting concentration range of 1 µM to 50 µM is recommended for most cell-based assays. The half-maximal inhibitory concentration (IC50) for the in vitro inhibition of cytokine release in human lymphocytes is approximately 5–8 μM.[7] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. A dose-response experiment is always recommended to determine the optimal concentration for your experimental system.
Q3: How should I prepare and store IMU-838 stock solutions?
A3: For in vitro experiments, IMU-838 can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: Are there any known off-target effects of IMU-838?
A4: IMU-838 is considered a next-generation, selective DHODH inhibitor with fewer off-target effects on kinases compared to first-generation DHODH inhibitors like teriflunomide.[8] This increased selectivity may contribute to a better safety profile.[3]
Troubleshooting Guides
Issue 1: Reduced or No Efficacy of IMU-838 in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Presence of Uridine (B1682114) in Culture Medium | Standard fetal bovine serum (FBS) contains uridine, which can be utilized by cells through the pyrimidine salvage pathway, bypassing the DHODH-dependent de novo synthesis. This will rescue cells from the effects of IMU-838. Solution: Use dialyzed FBS (dFBS) to remove small molecules like uridine. As a control, add back exogenous uridine to confirm the on-target effect of IMU-838. |
| Cell Line-Specific Resistance | Different cell lines have varying dependencies on the de novo versus the salvage pathway for pyrimidine synthesis. Cells with a highly active salvage pathway will be more resistant to DHODH inhibitors. Solution: If possible, choose a cell line known to be sensitive to DHODH inhibition. Perform a dose-response experiment comparing your cell line to a known sensitive cell line. |
| Suboptimal Drug Concentration | The concentration of IMU-838 may be too low to elicit a response in your specific cell line or assay. Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 for your endpoint of interest (e.g., proliferation, cytokine production). |
| Incorrect Assay Timing | The effects of pyrimidine depletion may take time to manifest. Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for observing the desired effect. |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. Solution: Prepare fresh stock solutions and aliquot them for single use. Store at -20°C or -80°C. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variability in the final readout. Solution: Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and proper pipetting techniques. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and compound concentration. Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | High concentrations of IMU-838 may precipitate out of the culture medium, especially if the DMSO concentration is too high. Solution: Visually inspect the wells for any signs of precipitation after adding the compound. Prepare intermediate dilutions of the stock solution in culture medium before adding to the wells. |
Data Presentation
Table 1: In Vitro Efficacy of IMU-838 (Vidofludimus Calcium)
| Parameter | Cell Type/Assay Condition | Value |
| IC50 for Cytokine Release | Human Lymphocytes | ~5-8 µM[7] |
| EC50 for T-cell Proliferation | Activated Human T-cells | In the low micromolar range (specific value not publicly available, but potent inhibition observed)[6] |
| EC50 for B-cell Proliferation | Activated Human B-cells | In the low micromolar range (specific value not publicly available, but potent inhibition observed)[6] |
Table 2: Clinical Dose-Response of IMU-838 in Relapsing-Remitting Multiple Sclerosis (24-week treatment)
| Daily Dose | Reduction in Cumulative Unique Active MRI Lesions (vs. Placebo) |
| 10 mg | 2% increase[9] |
| 30 mg | 76% reduction[9] |
| 45 mg | 71% reduction[9] |
Experimental Protocols
Protocol 1: Determining the IC50 of IMU-838 on T-Cell Proliferation using CFSE Staining
This protocol provides a general framework for assessing the anti-proliferative effects of IMU-838 on primary T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium supplemented with 10% dialyzed Fetal Bovine Serum (dFBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell activation)
-
IMU-838
-
DMSO (vehicle control)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolate T-cells: Isolate T-cells from human PBMCs using a negative selection method according to the manufacturer's protocol.
-
CFSE Staining:
-
Resuspend T-cells at a concentration of 1-5 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium (with 10% dFBS).
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled T-cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well U-bottom plate.
-
Prepare a serial dilution of IMU-838 in complete RPMI medium at 2x the final desired concentrations. Also, prepare a vehicle control (DMSO) at the same dilution as the highest IMU-838 concentration.
-
Add 100 µL of the 2x IMU-838 dilutions or vehicle control to the respective wells.
-
Add anti-CD3/anti-CD28 antibodies to all wells (except for an unstimulated control) at a pre-determined optimal concentration for T-cell activation.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS containing 2% dFBS.
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and examining the CFSE dilution profile. Each peak of decreasing fluorescence intensity represents a cell division.
-
-
Data Analysis:
-
Calculate the percentage of proliferated cells for each concentration of IMU-838.
-
Plot the percentage of proliferation against the log of the IMU-838 concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Mandatory Visualizations
Caption: Mechanism of action of IMU-838 on the de novo pyrimidine synthesis pathway.
Caption: Experimental workflow for determining the IC50 of IMU-838 on T-cell proliferation.
References
- 1. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 4. imux.com [imux.com]
- 5. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunic Presents Key Vidofludimus Calcium Data at the 40th Congress of ECTRIMS, Highlighting Its Therapeutic Potential in Multiple Sclerosis [prnewswire.com]
- 9. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of FD-838 in experiments
Technical Support Center: FD-838
Disclaimer: The following information is a general guide for preventing the degradation of experimental compounds. "this compound" does not correspond to a known compound in the public domain, and this guide is based on established best practices for handling laboratory-grade chemical compounds.
Troubleshooting Guide
This guide addresses common issues that may arise due to the potential degradation of this compound during your experiments.
Q1: My experimental results with this compound are inconsistent. Could this be due to degradation?
A1: Yes, inconsistent results are a common sign of compound degradation. Degradation can lead to a decrease in the active concentration of this compound and the formation of new, interfering substances.
-
Immediate Actions:
-
Prepare a fresh stock solution of this compound from a new or properly stored solid sample.
-
Compare the results from the fresh stock with your previous results.
-
Review your storage and handling procedures against the recommendations in the FAQ section.
-
-
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent results.
Q2: I observe a color change in my this compound solution. What does this indicate?
A2: A change in color, clarity, or the appearance of precipitates often indicates chemical degradation or insolubility.
-
Possible Causes:
-
Oxidation: Exposure to air can cause oxidation.
-
Light Sensitivity: The compound may be photolabile.
-
pH Instability: The pH of your buffer may be causing the compound to degrade or precipitate.
-
Contamination: The solution might be contaminated.
-
-
Recommendations:
-
Discard the solution immediately.
-
Prepare a new solution using high-purity solvents and degassed buffers if sensitivity to oxygen is suspected.
-
Protect the new solution from light by using amber vials or wrapping the container in aluminum foil.
-
Q3: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks for this compound. What could be the reason?
A3: The appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products.
-
Action Plan:
-
Run a fresh, carefully prepared standard of this compound to confirm its retention time and purity.
-
If new peaks are still present in your experimental samples, consider performing a forced degradation study to identify the conditions causing the degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: While specific conditions for this compound are unknown, general best practices for storing novel compounds are as follows:
| Condition | Solid Form | In Solution |
| Temperature | -20°C or -80°C | -80°C (for long-term) or -20°C (for short-term) |
| Light | Protect from light (use amber vials) | Protect from light (use amber vials or foil) |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) | Use degassed solvents; store under inert gas |
| Moisture | Store with a desiccant | Use anhydrous solvents |
Q2: What is the best way to prepare stock solutions of this compound?
A2: To ensure the stability and accuracy of your stock solutions:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Use high-purity, anhydrous solvents (e.g., DMSO, ethanol).
-
Sonicate briefly in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How can I determine the stability of this compound in my specific experimental buffer?
A3: You can perform a simple stability test:
-
Prepare a solution of this compound in your experimental buffer.
-
Incubate the solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS.
-
Monitor the peak area of this compound over time. A significant decrease indicates instability.
Experimental Protocols
Forced Degradation Study Protocol
This study is designed to identify the degradation triggers for a compound like this compound.
-
Preparation: Prepare several identical solutions of this compound in a suitable solvent.
-
Stress Conditions: Expose each solution to one of the following stress conditions:
-
Acidic: Add 0.1 N HCl.
-
Basic: Add 0.1 N NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Incubate at 60°C.
-
Photolytic: Expose to UV light (e.g., 254 nm).
-
-
Time Points: Collect samples at regular intervals (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze all samples, including a control sample stored under ideal conditions, by a stability-indicating method like HPLC or LC-MS.
-
Evaluation: Compare the chromatograms to identify the conditions that cause a significant decrease in the main compound peak and the appearance of new peaks.
Technical Support Center: Synthesis of FD-838 Stereoisomers
Welcome to the technical support center for the synthesis of FD-838 stereoisomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product and its stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound and its stereoisomers?
A1: The primary challenges in the synthesis of this compound stereoisomers revolve around the construction of the densely functionalized spiro-γ-lactam core with precise stereocontrol. Key difficulties include:
-
Stereoselective formation of the spirocyclic center: Creating the quaternary carbon at the spiro-junction with the desired stereochemistry is a significant hurdle.
-
Control of multiple stereocenters: this compound has several stereocenters, and achieving the correct relative and absolute stereochemistry requires highly selective reactions.
-
Intermediate instability: Certain intermediates in the synthetic pathway, such as those containing maleimide (B117702) aldehydes, can be unstable and prone to decomposition, leading to low yields.
-
Purification of diastereomers: Separating the desired stereoisomer from a mixture of diastereomers can be challenging and often requires specialized chromatographic techniques like chiral HPLC.
Q2: A key intermediate in our synthesis, an aldehyde-bearing N-substituted maleimide, is decomposing upon isolation. What could be the cause and how can we mitigate this?
A2: The instability of maleimide-containing aldehydes is a known issue. Decomposition can be catalyzed by light, acid, or base, and can also occur through polymerization or retro-Michael reactions. To address this, consider the following:
-
Use in situ: If possible, generate the aldehyde and use it immediately in the next step without isolation.
-
Optimize purification: If isolation is necessary, use mild purification techniques such as rapid column chromatography on neutral silica (B1680970) gel, minimizing exposure to harsh conditions.
-
Protecting group strategy: Consider a protecting group for the aldehyde that can be removed under very mild conditions immediately before the next reaction.
Q3: We are observing poor diastereoselectivity in the formation of the spiro-γ-lactam core. What strategies can we employ to improve this?
A3: Achieving high diastereoselectivity in spiro-γ-lactam synthesis is critical. Several factors can influence the stereochemical outcome:
-
Chiral auxiliaries: Employing a chiral auxiliary on one of the reacting partners can effectively bias the facial selectivity of the cyclization reaction.
-
Catalyst control: For catalytic reactions, such as the Stetter reaction, the choice of the chiral N-heterocyclic carbene (NHC) catalyst is crucial. Screening different catalysts may be necessary to find one that provides optimal stereoselectivity.
-
Substrate control: The steric and electronic properties of the substrates can influence the transition state of the cyclization. Modifying substituents on the precursors may favor the formation of the desired diastereomer.
-
Reaction conditions: Temperature, solvent, and the presence of additives can all impact diastereoselectivity. A thorough optimization of these parameters is recommended.
Troubleshooting Guides
Problem 1: Low Yield or Enantioselectivity in the Asymmetric Stetter Reaction for the Synthesis of the this compound Core
The asymmetric Stetter reaction is a key step in some reported syntheses of the this compound core. Low yields or poor enantioselectivity are common issues.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | Screen a variety of chiral N-heterocyclic carbene (NHC) precatalysts. The steric and electronic properties of the catalyst are critical for high enantioselectivity. |
| Base Incompatibility | The choice of base is crucial. Screen different bases (e.g., DBU, KHMDS) and their stoichiometry. The base should be strong enough to deprotonate the precatalyst but not cause side reactions. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of aprotic solvents (e.g., THF, DCM, Toluene). |
| Substrate Quality | Ensure the aldehyde and the Michael acceptor are pure. Impurities can poison the catalyst or lead to side reactions. |
| Reaction Temperature | Lowering the reaction temperature can often improve enantioselectivity, although it may require longer reaction times. |
Problem 2: Formation of Side Products in the Snider-Type Tandem Epoxidation/Cyclization
The Snider-type tandem epoxidation is a powerful method for constructing the spirocyclic core of this compound. However, it can be prone to side reactions.
| Potential Cause | Troubleshooting Steps |
| Over-oxidation | Use of a stoichiometric amount of the oxidizing agent (e.g., m-CPBA) is critical. Excess oxidant can lead to unwanted side products. |
| Epoxide Ring-Opening | The reaction conditions can influence the stability of the formed epoxide. Under acidic conditions, the epoxide ring can be opened by nucleophiles. Ensure the reaction is run under neutral or buffered conditions if necessary.[1][2][3][4] |
| Incorrect Cyclization Pathway | The stereochemistry of the starting material can dictate the cyclization pathway. Ensure the precursor has the correct stereochemistry for the desired tandem reaction. |
| Temperature Control | These reactions can be exothermic. Maintaining a low and controlled temperature is crucial to prevent side reactions and decomposition. |
Problem 3: Difficulty in Separating this compound Stereoisomers
The final product of the synthesis is often a mixture of diastereomers that can be difficult to separate.
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Diastereomers | Standard silica gel chromatography may not be sufficient to separate diastereomers with very similar polarities. |
| Lack of a Chromophore for Detection | If the compounds lack a strong UV chromophore, detection during HPLC can be challenging. |
| Co-elution of Isomers | The chosen chromatographic conditions may not be optimal for resolving the stereoisomers. |
| Solution | Chiral HPLC: This is the most effective method for separating stereoisomers.[5][6][7][8][9] Screen different chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often successful.[8] Derivatization: If separation of the final products is challenging, consider separating an earlier intermediate that may have better separation properties. Alternatively, derivatization of the final products with a chiral resolving agent can create diastereomers with larger differences in physical properties, facilitating separation. |
Data Presentation
Table 1: Comparison of Key Reaction Parameters for Asymmetric Synthesis of Spiro-γ-Lactam Cores
| Method | Key Reaction | Catalyst/Reagent | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield (%) | Reference |
| Rovis et al. | Asymmetric Stetter Reaction | Chiral N-Heterocyclic Carbene | >20:1 dr, 94% ee | 85 | Towards the total synthesis of this compound: modular enantioselective assembly of the core |
| Kim et al. | Snider-Type Tandem Epoxidation | m-CPBA | Diastereoselective | 65 | Total Synthesis of (-)-FD-838 and (-)-Cephalimysin A |
Note: This table is a summary of representative data from published literature and should be used as a general guide. Optimal conditions may vary depending on the specific substrates and experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Stetter Reaction
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral N-heterocyclic carbene (NHC) precatalyst (e.g., 10 mol%).
-
Add dry, degassed solvent (e.g., THF).
-
Add the base (e.g., KHMDS, 10 mol%) and stir the mixture at room temperature for 15-30 minutes to generate the active carbene catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the Michael acceptor to the reaction mixture.
-
Slowly add a solution of the aldehyde substrate in the reaction solvent via syringe pump over several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of FD-838
Welcome to the technical support center for FD-838. This resource is designed for researchers, scientists, and drug development professionals to provide solutions for enhancing the in vivo bioavailability of this compound, a promising therapeutic candidate. Due to its physicochemical properties, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.[1][2][3] The primary hurdle to achieving adequate systemic exposure for in vivo studies is its poor solubility.[1]
This guide offers troubleshooting advice, formulation protocols, and answers to frequently asked questions to help you overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low?
A1: this compound is a BCS Class II compound, meaning it is highly permeable across intestinal membranes but has very low aqueous solubility.[1][2] For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2] The low solubility of this compound means that its dissolution is the rate-limiting step for absorption, leading to low and variable bioavailability.[1]
Q2: What are the initial steps to improve the bioavailability of this compound for my first in vivo studies?
A2: For initial preclinical studies, the goal is to develop a simple and reproducible formulation that provides adequate drug exposure. Key strategies include:
-
Co-solvent Systems: Dissolving this compound in a water-miscible organic solvent (like DMSO) and then diluting it in a vehicle (like PEG400 or corn oil) is a common starting point.[4][5]
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[6][7] Techniques like micronization or nanosuspension can be employed.[7][8]
-
Lipid-Based Formulations: Since this compound is lipophilic, formulating it in lipid-based systems such as oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and absorption.[8][9][10]
-
Use of Solubilizing Excipients: Incorporating surfactants (e.g., Tween 80, Kolliphor® EL) or complexing agents (e.g., cyclodextrins) can help keep the drug in solution.[6][11]
Q3: Can you provide a simple, starting formulation for an oral gavage study in mice?
A3: A widely used and effective initial formulation for poorly soluble compounds is a co-solvent/surfactant system. A common example is a vehicle composed of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline . The protocol would be to first dissolve this compound in DMSO, then add PEG400 and Tween 80, vortex thoroughly, and finally add the saline. Always prepare this formulation fresh before dosing.
Q4: My compound is precipitating out of the formulation after I add the aqueous component. What should I do?
A4: Precipitation is a common issue when diluting an organic stock solution into an aqueous vehicle.[12] This indicates that the final concentration of the organic co-solvent is insufficient to maintain the solubility of this compound. Refer to the Troubleshooting Guide below for detailed solutions.
Formulation Strategy Workflow
The following diagram outlines a general workflow for selecting an appropriate formulation strategy for a poorly soluble compound like this compound.
Caption: Workflow for selecting and optimizing a formulation for this compound.
Troubleshooting Guide: Formulation Issues
This guide addresses common problems encountered when formulating this compound for in vivo studies.
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution during preparation or upon standing. | Exceeded Solubility Limit: The concentration of this compound is too high for the chosen vehicle system.[13] | 1. Increase Co-solvent/Surfactant: Increase the proportion of the solubilizing agents (e.g., PEG400, Tween 80). 2. Reduce Drug Concentration: Lower the target dose if experimentally permissible. 3. Switch to a Stronger System: Consider a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).[8] |
| Temperature Effects: Solubility may decrease at lower temperatures (e.g., room temperature vs. preparation temperature).[13] | 1. Gentle Warming: Gently warm the solution during preparation (ensure this compound is heat-stable).[12] 2. Prepare Fresh: Always prepare the formulation immediately before administration to minimize time for precipitation.[13] | |
| High viscosity of the formulation, making it difficult to administer via oral gavage. | High Polymer Concentration: High concentrations of excipients like PEG400 or methylcellulose (B11928114) can significantly increase viscosity. | 1. Adjust Vehicle Ratios: Decrease the concentration of the high-viscosity component and replace it with a less viscous one (e.g., water or saline), ensuring the drug remains in solution. 2. Use a Different Polymer: Switch to a lower viscosity grade of the polymer if available. |
| Animals show signs of distress or toxicity post-dosing (e.g., lethargy, ruffled fur). | Vehicle Toxicity: High concentrations of certain organic solvents, especially DMSO, can be toxic to animals.[12] | 1. Minimize Harsh Solvents: Keep the final concentration of DMSO below 10% (ideally <5%) in the dosing solution.[12] 2. Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between compound toxicity and vehicle effects. |
| Improper Gavage Technique: Physical injury during administration can cause distress.[12] | 1. Use Correct Technique: Ensure proper training and use of appropriately sized gavage needles.[12] 2. Check Volume Limits: Do not exceed the recommended dosing volume for the animal species (e.g., typically 10 mL/kg for mice). | |
| Inconsistent or highly variable plasma concentrations in PK studies. | Formulation Instability: The drug may be precipitating in the syringe or in the GI tract after administration.[13] | 1. Ensure Homogeneity: Vortex the formulation vigorously before drawing each dose. 2. Use a Suspension: If a solution is not stable, consider a homogenous, particle-reduced suspension (e.g., nanosuspension) with a suspending agent like carboxymethyl cellulose.[14] |
| Food Effects: The presence or absence of food in the animal's stomach can significantly alter the absorption of lipophilic drugs. | 1. Standardize Fasting: Implement a consistent fasting period (e.g., 4-6 hours) for all animals before dosing. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the fluids of the GI tract.[8] This can significantly enhance the solubility and absorption of lipophilic drugs.
Materials:
-
This compound
-
Oil: Capryol™ 90 (Caprylic/capric mono- and diglycerides)
-
Surfactant: Kolliphor® EL (Polyoxyl 35 castor oil)
-
Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether)
Procedure:
-
Solubility Screening: First, determine the solubility of this compound in each individual excipient to select the best components.
-
Component Mixing: Based on solubility, prepare the SEDDS vehicle by mixing the oil, surfactant, and co-solvent. A common starting ratio is 30:40:30 (Oil:Surfactant:Co-solvent, w/w).
-
Drug Loading: Add the calculated amount of this compound to the SEDDS vehicle.
-
Dissolution: Vortex and gently warm the mixture (e.g., to 40°C) until the this compound is completely dissolved, resulting in a clear, homogenous pre-concentrate.
-
Characterization (Optional but Recommended): Assess the self-emulsification properties by adding a small amount of the SEDDS pre-concentrate to water and observing the formation of an emulsion. Droplet size can be measured using dynamic light scattering.
-
Administration: The final clear solution can be administered directly via oral gavage.
Protocol 2: General Pharmacokinetic (PK) Study in Mice
This protocol provides a basic framework for a pilot PK study to evaluate a new this compound formulation.
Study Design:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration (for bioavailability calculation), n=3.
-
Group 2: Oral (PO) administration of this compound formulation, n=3-4 per time point (for composite curve) or n=3-4 with serial bleeding.
-
-
Dose:
-
IV: 1 mg/kg (in a suitable IV vehicle, e.g., 5% DMSO in 20% Solutol HS 15/saline).
-
PO: 10 mg/kg.
-
Procedure:
-
Acclimatization: Acclimatize animals for at least 3 days before the study.
-
Fasting: Fast animals for 4 hours prior to dosing (water ad libitum).
-
Dosing:
-
Administer the IV dose via the tail vein.
-
Administer the PO dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., ~30-50 µL) at specified time points.[15] For a typical study, these might be:
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at ~2,000g for 10 minutes at 4°C to separate plasma.[18]
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.[18]
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%).
Data Presentation: Example PK Data
The table below presents hypothetical pharmacokinetic data comparing a simple suspension of this compound to an optimized SEDDS formulation, illustrating the potential for significant bioavailability enhancement.
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC0-24hr (ng·hr/mL) | Oral Bioavailability (F%) |
| 0.5% CMC Suspension | 10 | 150 ± 45 | 2.0 | 650 ± 180 | 3% |
| SEDDS Formulation | 10 | 1250 ± 310 | 1.0 | 5400 ± 950 | 25% |
Factors Affecting Oral Bioavailability
This diagram illustrates the key barriers this compound must overcome after oral administration to reach systemic circulation. Enhancing solubility is the first and most critical step.
Caption: Key physiological barriers to the oral bioavailability of this compound.
References
- 1. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BCS Class 2 drugs [pion-inc.com]
- 3. iqpc.com [iqpc.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 11. senpharma.vn [senpharma.vn]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 17. dovepress.com [dovepress.com]
- 18. unmc.edu [unmc.edu]
Technical Support Center: Refining the Purification of FD-838
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification process of FD-838.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Final Yield | Incomplete Crystallization: The compound may not be fully precipitating out of the solution. | 1. Optimize the solvent/anti-solvent ratio. A 1:3 ratio of ethyl acetate (B1210297) to heptane (B126788) is a good starting point. 2. Reduce the crystallization temperature. Cooling to 0-5°C for at least 2 hours is recommended. 3. Introduce seed crystals to initiate crystallization if spontaneous nucleation is not occurring. |
| Adsorption to Glassware: this compound can adhere to glass surfaces, especially if the solution is highly concentrated. | 1. Silanize glassware prior to use to minimize surface interactions. 2. Rinse all glassware with the mother liquor or a small amount of the crystallization solvent to recover any adsorbed product. | |
| Degradation during Drying: The compound may be sensitive to high temperatures. | Dry the purified product under vacuum at a temperature not exceeding 40°C. | |
| High Impurity Levels | Co-precipitation of Impurities: Impurities with similar solubility profiles may crystallize along with this compound. | 1. Perform a recrystallization step. Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly. 2. Consider a column chromatography step prior to final crystallization if baseline separation of impurities is challenging. |
| Inadequate Washing: Residual solvents and soluble impurities may remain in the final product. | Wash the filtered crystals thoroughly with a cold 1:4 mixture of ethyl acetate and heptane. Ensure the wash solvent is pre-chilled to 0-5°C. | |
| Poor Crystal Formation | Rapid Crystallization: Fast precipitation can lead to the formation of amorphous solid or very fine needles that are difficult to filter. | 1. Slow down the addition of the anti-solvent. 2. Allow the solution to cool gradually to room temperature before transferring to an ice bath. |
| Solvent System: The chosen solvent/anti-solvent pair may not be optimal for crystal growth. | Experiment with alternative solvent systems. Dichloromethane/hexane or acetone/water mixtures have shown promise in preliminary studies. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the crystallization of this compound?
A1: A mixture of ethyl acetate and heptane is the most effective solvent system identified for achieving high purity and good crystal morphology of this compound. The recommended procedure involves dissolving the crude material in ethyl acetate and then slowly adding heptane as an anti-solvent to induce crystallization.
Q2: How can I remove the persistent Impurity B, which has a similar polarity to this compound?
A2: Impurity B can be challenging to remove by simple crystallization. A multi-step approach is recommended. First, perform a slurry wash of the crude material with a 1:1 mixture of ethyl acetate and heptane. Following this, proceed with the standard recrystallization protocol. If Impurity B persists, a final purification by preparative HPLC may be necessary.
Q3: What are the ideal storage conditions for purified this compound?
A3: this compound is stable at room temperature in a desiccated environment, protected from light. For long-term storage (greater than 6 months), it is recommended to store the compound at -20°C.
Q4: My final product is a fine powder instead of distinct crystals. How does this affect purity and how can I improve it?
A4: A fine powder can indicate rapid precipitation, which may trap impurities and residual solvents. While the chemical purity might still be acceptable, the physical properties can be suboptimal for downstream applications. To improve crystal size, reduce the rate of anti-solvent addition and allow for a slower cooling process. Using a slightly lower initial concentration of this compound in the ethyl acetate can also promote the growth of larger, more well-defined crystals.
Experimental Protocols
Standard Recrystallization of this compound
-
Dissolve 1.0 g of crude this compound in approximately 10 mL of ethyl acetate at 50°C.
-
Once fully dissolved, slowly add 30 mL of heptane while maintaining the temperature.
-
Allow the solution to cool gradually to room temperature.
-
Once crystals begin to form, place the flask in an ice bath (0-5°C) for a minimum of 2 hours.
-
Collect the crystals by vacuum filtration.
-
Wash the filter cake with 10 mL of a pre-chilled (0-5°C) 1:4 mixture of ethyl acetate and heptane.
-
Dry the purified crystals under vacuum at 40°C to a constant weight.
Preparative HPLC for High Purity this compound
| Parameter | Condition |
| Column | C18, 5 µm, 19 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 15 mL/min |
| Detection | 254 nm |
| Injection Volume | 1 mL (10 mg/mL in 1:1 Acetonitrile/Water) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of FD-838 and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the novel compound FD-838's performance against established commercial fungicides, supported by available experimental data.
A novel hetero-spirocyclic gamma-lactam alkaloid, this compound, isolated from the mycelia of the basidiomycete Hericium erinaceum, has demonstrated notable in vitro antifungal activity against significant plant pathogens. This guide provides a comparative overview of its efficacy relative to commercial fungicides, based on published data.
Quantitative Efficacy Comparison
This compound has shown significant inhibitory effects on the growth of Botrytis cinerea and Glomerella cingulata, two fungal species responsible for costly diseases in a wide range of crops. The available data indicates that this compound exhibits a Minimum Inhibitory Concentration (MIC) of 6.25 µM against both pathogens. This potency is reported to be comparable to that of the widely-used commercial fungicide, carbendazim.[1]
To provide a broader context for these findings, the following table summarizes the reported MIC and half-maximal effective concentration (EC₅₀) values for several commercial fungicides against Botrytis cinerea. Data for Glomerella cingulata is less consistently reported in publicly available literature.
| Compound | Target Pathogen | Efficacy Measurement | Reported Value (µg/mL) | Fungicide Class |
| This compound | Botrytis cinerea | MIC | ~2.44 | Hetero-spirocyclic gamma-lactam alkaloid |
| This compound | Glomerella cingulata | MIC | ~2.44 | Hetero-spirocyclic gamma-lactam alkaloid |
| Carbendazim | Botrytis cinerea | MIC | Similar to this compound | Benzimidazole |
| Fludioxonil | Botrytis cinerea | EC₅₀ | < 0.1 | Phenylpyrrole |
| Boscalid | Botrytis cinerea | EC₅₀ | < 0.1 | Carboxamide (SDHI) |
| Iprodione | Botrytis cinerea | EC₅₀ | < 1 | Dicarboximide |
| Tebuconazole | Botrytis cinerea | EC₅₀ | < 10 | Triazole (DMI) |
| Pyrimethanil | Botrytis cinerea | EC₅₀ | 50 | Anilinopyrimidine |
| Fenpyrazamine | Botrytis cinerea | EC₅₀ | > 10 | Pyrazole |
Note: The MIC for this compound was converted from 6.25 µM to µg/mL for comparison, using a molar mass of 391.4 g/mol . Efficacy of commercial fungicides can vary significantly based on the specific isolate and the presence of resistance.
Experimental Protocols
The determination of the antifungal activity of this compound was conducted using a standardized broth microdilution method. While the complete, detailed protocol from the original study is not publicly available, a general methodology for such assays is outlined below, based on common practices for antifungal susceptibility testing.
General Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
-
Preparation of Fungal Inoculum:
-
Fungal isolates (Botrytis cinerea and Glomerella cingulata) are cultured on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).
-
Spores are harvested from the mature cultures and suspended in a sterile saline solution.
-
The spore suspension is adjusted to a standardized concentration (e.g., 1 x 10⁵ spores/mL) using a hemocytometer or by spectrophotometric methods.
-
-
Preparation of Antifungal Solutions:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium, such as Potato Dextrose Broth (PDB) or RPMI-1640, within a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal spore suspension.
-
Control wells are included: a positive control (fungal suspension with no antifungal agent) and a negative control (medium only).
-
The plate is incubated at an optimal temperature for fungal growth (typically 25-28°C) for a defined period (e.g., 48-72 hours).
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the wells are visually inspected or measured spectrophotometrically for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for evaluating the efficacy of a new antifungal compound and highlights key fungal signaling pathways that are often the targets of commercial fungicides.
References
A Comparative Analysis of the Anticancer Potential of Bioactive Compounds from Hericium erinaceus and Other Natural Products
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents from natural sources has led to the investigation of a wide array of compounds. Among these, extracts and isolated molecules from the medicinal mushroom Hericium erinaceus have demonstrated promising cytotoxic and antitumor activities. This guide provides a comparative overview of the anticancer potential of bioactive compounds from Hericium erinaceus against well-established natural anticancer products: Paclitaxel (B517696), Vincristine (B1662923), and Curcumin (B1669340). The comparison is based on available experimental data on their cytotoxicity, mechanisms of action, and in vivo efficacy.
Data Presentation: A Comparative Overview of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of extracts and compounds from Hericium erinaceus compared to Paclitaxel, Vincristine, and Curcumin against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.
Table 1: In Vitro Cytotoxicity (IC50) of Hericium erinaceus Extracts and Compounds
| Compound/Extract | Cancer Cell Line | IC50 Value | Citation(s) |
| Aqueous Extract (Lyophilized Fruiting Bodies) | Hep G2 (Liver) | 6.1 ± 0.2 µg/mL | [1][2] |
| HCT 116 (Colon) | 5.1 ± 0.1 µg/mL | [1][2] | |
| HeLa (Cervical) | 5.7 ± 0.2 µg/mL | [1][2] | |
| MCF-7 (Breast) | 5.8 ± 0.3 µg/mL | [1][2] | |
| Methanol Extract (Lyophilized Fruiting Bodies) | Hep G2 (Liver) | 15.1 ± 1.7 µg/mL | [1] |
| HCT 116 (Colon) | 9.7 ± 0.8 µg/mL | [1] | |
| HeLa (Cervical) | 11.1 ± 0.8 µg/mL | [1] | |
| MCF-7 (Breast) | 8.5 ± 0.9 µg/mL | [1] | |
| Hericerin | T47D (Breast) | 5.9 ± 1.6 µM | [3] |
| MDA-MB-231 (Breast) | 57.5 ± 5.4 µM | [3] | |
| Isohericenone | A549 (Lung) | 2.6 µM | [4] |
| SK-OV-3 (Ovarian) | 3.1 µM | [4] | |
| SK-MEL-2 (Melanoma) | 1.9 µM | [4] | |
| HCT-15 (Colon) | 2.9 µM | [4] | |
| Erinacerin P | U87 (Glioma) | 19.32 µg/mL | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of Paclitaxel, Vincristine, and Curcumin
| Compound | Cancer Cell Line | IC50 Value | Citation(s) |
| Paclitaxel | Various (24h exposure) | 2.5 - 7.5 nM | [1] |
| MCF-7 (Breast) | 3.5 µM | [5] | |
| MDA-MB-231 (Breast) | 0.3 µM | [5] | |
| SKBR3 (Breast) | 4 µM | [5] | |
| BT-474 (Breast) | 19 nM | [5] | |
| NSCLC cell lines (120h exposure) | 0.027 µM (median) | [4] | |
| Vincristine | A549 (Lung) | 40 nM | [6] |
| MCF-7 (Breast) | 5 nM | [6] | |
| Ovarian cancer | 4 nM | [6] | |
| Neuroblastoma (SY5Y) | 1.6 nM | [6] | |
| Colon cancer | 0.1 µM | [7] | |
| Prostate cancer | 0.1 µM | [7] | |
| Curcumin | Hep-G2 (Liver) | 8.28 µg/mL | [8] |
| HCT116 (Colon) | 9.64 µg/mL | [8] | |
| T47D (Breast) | 2.07 ± 0.08 µM | [9] | |
| MCF7 (Breast) | 1.32 ± 0.06 µM | [9] | |
| MDA-MB-231 (Breast) | 11.32 ± 2.13 µM | [9] | |
| Colorectal cancer cell lines | 10.26 - 13.31 µM | [10] |
Mechanisms of Anticancer Activity
The anticancer effects of these natural products are mediated through various cellular and molecular mechanisms, primarily leading to the inhibition of cancer cell growth and induction of cell death.
Hericium erinaceus
Extracts from Hericium erinaceus have been shown to induce apoptosis in cancer cells. The proposed mechanisms include:
-
Induction of Apoptosis: Studies have indicated that extracts can trigger programmed cell death in cancer cells.
-
Inhibition of Angiogenesis: These extracts have been found to reduce the formation of new blood vessels, which is crucial for tumor growth and metastasis. This is achieved by down-regulating pro-angiogenic factors like vascular endothelial growth factor (VEGF), cyclooxygenase 2 (COX-2), and 5-lipoxygenase (5-LOX)[11][12].
-
Immunomodulatory Effects: Some studies suggest that polysaccharides from Hericium erinaceus can enhance the activity of natural killer (NK) cells and macrophages, which are key components of the immune system's response against tumors[11][12].
Paclitaxel
Paclitaxel is a well-established chemotherapeutic agent with a primary mechanism of action involving the disruption of microtubule function[13][14].
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This leads to the formation of stable, non-functional microtubule bundles[13][14].
-
Mitotic Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase[15][16].
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to cancer cell death[17]. The apoptotic signaling can involve the Bcl-2 family of proteins[13].
Vincristine
Vincristine, a vinca (B1221190) alkaloid, also targets microtubules but through a different mechanism than paclitaxel.
-
Microtubule Destabilization: Vincristine binds to tubulin and inhibits its polymerization into microtubules. This leads to the disassembly of the mitotic spindle[18][19].
-
Mitotic Arrest: The disruption of the mitotic spindle causes the cells to arrest in the metaphase of mitosis[19].
-
Induction of Apoptosis: Similar to paclitaxel, the sustained mitotic arrest ultimately leads to apoptotic cell death.
Curcumin
Curcumin, a polyphenol from turmeric, exhibits a multi-targeted anticancer activity by modulating various signaling pathways[3][20][21].
-
Inhibition of Proliferation and Induction of Apoptosis: Curcumin has been shown to inhibit the growth of a wide range of cancer cells and induce apoptosis.
-
Modulation of Multiple Signaling Pathways: Its anticancer effects are mediated through the regulation of several key signaling pathways, including:
-
NF-κB Pathway: Inhibition of this pathway reduces inflammation and cell survival[11][21].
-
PI3K/Akt Pathway: Downregulation of this pathway inhibits cell proliferation and promotes apoptosis[2][20].
-
MAPK Pathway: Curcumin can modulate the activity of MAPKs, which are involved in cell growth and differentiation[20][21].
-
Wnt/β-catenin Pathway: Inhibition of this pathway can suppress tumor growth[20].
-
JAK/STAT Pathway: Curcumin can interfere with this pathway, which is crucial for cell survival and proliferation[3][20].
-
In Vivo Anticancer Activity
Preclinical studies in animal models provide valuable insights into the therapeutic potential of these natural products.
Table 3: In Vivo Antitumor Efficacy
| Compound/Extract | Animal Model | Tumor Type | Dosage/Administration | Key Findings | Citation(s) |
| Hericium erinaceus Extracts | Mice with CT-26 colon cancer xenografts | Colon Cancer | Daily intraperitoneal injections for 2 weeks | Significant reduction in tumor weight (38-41%) | [11][12] |
| Paclitaxel | Nude mice with A549 xenografts | Lung Cancer | Oral administration | Significant inhibition of tumor growth | [22] |
| Mice with cervical carcinoma xenografts | Cervical Cancer | Nanoparticle formulation combined with radiotherapy | Significantly inhibited tumor growth and prolonged survival | [23] | |
| Vincristine | Mice with drug-resistant human solid tumors | Melanoma, Breast, Colon Cancer | Liposomal formulation | Sensitized resistant tumors to the drug, leading to reduced tumor mass and delayed regrowth | [24] |
| Curcumin | Mice with Ehrlich ascites carcinoma | Ascites Carcinoma | 40 µg/mL | Nanocurcumin reduced tumor size by 59.8% compared to 41.4% for free curcumin | [8] |
| Mice with B16-R melanoma | Melanoma | Combination with an immune preparation | Substantial inhibition of tumor growth and increased survival time | [25] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Signaling Pathways
Caption: Comparative overview of the primary anticancer signaling pathways.
Experimental Workflow
Caption: General experimental workflow for evaluating anticancer activity.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway [mdpi.com]
- 3. Frontiers | Curcumin Regulates Cancer Progression: Focus on ncRNAs and Molecular Signaling Pathways [frontiersin.org]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vincristine IC50 Values in Cancer Cells | PDF [scribd.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro and in vivo studies on the anticancer potential of curcumin and nanocurcumin [blj.journals.ekb.eg]
- 9. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Anticancer Properties and Mechanisms of Action of Curcumin | Anticancer Research [ar.iiarjournals.org]
- 12. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 20. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo administration of liposomal vincristine sensitizes drug-resistant human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro and in vivo anti-tumoral effect of curcumin against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of FD-838's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FD-838 is a novel, investigational small molecule designed as a potent and selective allosteric inhibitor of MEK1 and MEK2, central kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2] Aberrant activation of this pathway is a critical driver in over 30% of human cancers, making it a key therapeutic target.[1][3] This guide provides a comparative analysis of this compound against established MEK inhibitors, Trametinib and Cobimetinib (B612205), to cross-validate its mechanism of action and benchmark its performance. The data presented for this compound is hypothetical, based on the desired profile of a next-generation MEK inhibitor, while data for Trametinib and Cobimetinib are derived from published preclinical studies.
Comparative Performance Data
The efficacy and selectivity of MEK inhibitors can be quantified through various assays. The following tables summarize the comparative data for this compound, Trametinib, and Cobimetinib.
Table 1: Biochemical Potency and Kinase Selectivity
| Compound | Target | IC50 (nM) ¹ | Kinase Selectivity (vs. MEK5) |
|---|---|---|---|
| This compound (Hypothetical) | MEK1/2 | 0.5 | >2,500-fold |
| Trametinib | MEK1/2 | 1.0 - 2.5[4] | >100-fold[4] |
| Cobimetinib | MEK1 | 0.9[5] | High (Specific fold not detailed)[6] |
¹ IC50: The half-maximal inhibitory concentration, a measure of a drug's potency.
Table 2: Cellular Potency in BRAF V600E Mutant Melanoma Cell Line (A375)
| Compound | Assay | EC50 (nM) ¹ |
|---|---|---|
| This compound (Hypothetical) | Cell Proliferation | 1.5 |
| Trametinib | Cell Proliferation | ~2.0[4] |
| Cobimetinib | Cell Proliferation | ~5.0[5] |
¹ EC50: The half-maximal effective concentration, indicating potency in a cell-based assay.
Table 3: In Vivo Antitumor Efficacy in A375 Xenograft Model
| Compound | Dosage | Tumor Growth Inhibition (TGI) |
|---|---|---|
| This compound (Hypothetical) | 1 mg/kg, daily | >95% |
| Trametinib | 3 mg/kg, daily | ~80-90%[7] |
| Cobimetinib | 10 mg/kg, daily | Significant TGI reported[8] |
Experimental Protocols and Validation Workflows
Accurate cross-validation relies on standardized and reproducible experimental methods. Below are the detailed protocols for the key assays used to characterize and compare these MEK inhibitors.
In Vitro MEK1 Kinase Assay (Biochemical Potency)
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified MEK1 enzyme.
Protocol:
-
Reagents: Recombinant active MEK1, inactive ERK2 substrate, ATP, and the test compound (this compound, Trametinib, or Cobimetinib).
-
Procedure: The kinase reaction is performed in a buffer containing MEK1 and a concentration gradient of the test compound.
-
The reaction is initiated by adding a mixture of ATP and the ERK2 substrate.
-
After incubation, the amount of phosphorylated ERK2 (p-ERK) is quantified. This is typically done using an ELISA-based method with an antibody specific to p-ERK.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of MEK1 inhibition against the logarithm of the compound concentration.
Western Blot for ERK Phosphorylation (Cellular Target Engagement)
Objective: To confirm that the compound inhibits MEK activity within cancer cells by measuring the phosphorylation of its direct substrate, ERK.
Protocol:
-
Cell Culture: A375 melanoma cells are cultured to ~80% confluence.
-
Treatment: Cells are treated with varying concentrations of the test compound for a specified period (e.g., 2 hours).
-
Lysis: Cells are washed with cold PBS and lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (as a loading control).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to HRP and visualized using a chemiluminescence substrate.
-
Analysis: The band intensities for p-ERK are normalized to total ERK to determine the reduction in ERK phosphorylation.
Figure 1. Experimental workflow for Western Blot analysis of p-ERK.
Cell Proliferation Assay (Cellular Potency)
Objective: To measure the compound's ability to inhibit the growth and proliferation of cancer cells.
Protocol:
-
Cell Seeding: A375 cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, cells are treated with a range of concentrations of the test compound.
-
Incubation: Cells are incubated for 72 hours to allow for cell proliferation.
-
Viability Measurement: A reagent such as CellTiter-Glo® or MTT is added to the wells. These reagents measure ATP levels or metabolic activity, which are proportional to the number of viable cells.
-
Data Analysis: The luminescence or absorbance is measured. The EC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Mouse Xenograft Model (In Vivo Efficacy)
Objective: To evaluate the antitumor activity of the compound in a living organism.
Protocol:
-
Cell Implantation: A375 cells are injected subcutaneously into the flank of immunodeficient mice.[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).[10]
-
Treatment: Mice are randomized into vehicle control and treatment groups. The test compound is administered orally once daily.[10][11]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., pharmacodynamics via Western blot).
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Signaling Pathway and Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating key cellular processes like proliferation and survival.[12] Mutations in genes like BRAF can lead to constant activation of this pathway, driving uncontrolled cancer cell growth.[9] this compound, Trametinib, and Cobimetinib all act by inhibiting MEK1/2, thereby blocking the phosphorylation and activation of ERK and halting the downstream signaling cascade.[4][8][13]
Figure 2. Inhibition of the MAPK/ERK pathway by this compound.
Cross-Validation Logic
The mechanism of action of this compound is cross-validated by demonstrating consistent and superior performance across a cascade of logically connected experiments. Strong biochemical potency must translate to effective target inhibition in cells, which in turn should lead to potent anti-proliferative effects and, ultimately, significant tumor growth inhibition in vivo.
Figure 3. Logical flow for cross-validating the mechanism of action.
The comprehensive data profile, validated through standardized biochemical, cellular, and in vivo experiments, serves to cross-validate the mechanism of action of this compound as a potent MEK1/2 inhibitor. The comparative analysis demonstrates its potential for a superior therapeutic profile relative to existing agents like Trametinib and Cobimetinib, warranting further clinical development.
References
- 1. The clinical development of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biology and clinical development of MEK inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cobimetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cobimetinib - NCI [dctd.cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. go.drugbank.com [go.drugbank.com]
Replicating Published Results on Cytotoxicity: A Comparative Guide on FD-891, a Potential Alternative to the Unidentified FD-838
Initial searches for published data on the cytotoxicity of a compound referred to as "FD-838" did not yield any specific results. This suggests that "this compound" may be a compound that is not yet described in publicly available scientific literature, a proprietary designation, or a potential typographical error.
However, extensive research has been conducted on a similarly named compound, FD-891 , a 16-membered macrolide antibiotic with potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive overview of the published cytotoxicity data for FD-891, offering a valuable resource for researchers interested in this class of compounds. Additionally, we will briefly touch upon ACTM-838 , another compound with a similar designation but a fundamentally different anti-cancer mechanism.
Comparative Cytotoxicity of FD-891
FD-891 has demonstrated significant in vitro cytotoxicity, particularly against leukemia cell lines.[1] Its primary mechanism of action involves the induction of apoptosis through a caspase-8-dependent pathway, leading to the mitochondrial release of cytochrome c.[1][2]
Data Summary
The following table summarizes the reported cytotoxic activity of FD-891 against a panel of human cancer cell lines. The IC50 values represent the concentration of FD-891 required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Promyelocytic Leukemia | 10-100 | [1] |
| Jurkat | T-cell Leukemia | Highly Sensitive | [1][2] |
| THP-1 | Monocytic Leukemia | Highly Sensitive | [1] |
| U-937 | Histiocytic Lymphoma | Highly Sensitive | [1] |
| HeLa | Cervical Cancer | Activity confirmed | [3] |
Note: "Highly Sensitive" indicates that the source material specified strong cytotoxic effects without providing a precise IC50 value.
Experimental Protocols for Assessing FD-891 Cytotoxicity
The following methodologies are based on published studies to allow for the replication of cytotoxicity experiments with FD-891.
Cell Culture and Treatment
Human cancer cell lines, such as Jurkat (T-cell leukemia), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a specified density and allowed to adhere overnight if applicable. FD-891 is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium before being added to the cells.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Addition: Treat the cells with various concentrations of FD-891 and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Reagent: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Apoptosis Analysis (Caspase Activity and Cytochrome c Release)
To elucidate the mechanism of cell death, further assays can be performed:
-
Caspase Activity: Caspase-8 and caspase-9 activity can be measured using commercially available colorimetric or fluorometric assay kits. These assays typically involve lysing the cells and adding a substrate that produces a detectable signal upon cleavage by the specific caspase.
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is a hallmark of apoptosis. This can be detected by western blotting of cytosolic and mitochondrial fractions of cell lysates using an antibody specific for cytochrome c.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a compound like FD-891.
Caption: Experimental workflow for assessing the cytotoxicity of FD-891.
A Note on ACTM-838
Searches also identified ACTM-838 , a novel immunotherapy agent. It is important to distinguish its mechanism from that of cytotoxic compounds like FD-891. ACTM-838 is a systemically delivered, genetically engineered Salmonella Typhimurium that targets the tumor microenvironment.[4][5] It delivers immune-stimulating payloads (IL-15plex and an engineered STING agonist) to tumor-resident phagocytic cells, thereby activating a potent anti-tumor immune response.[4][5][6][7] Its therapeutic effect is not based on direct killing of cancer cells but on the modulation of the immune system to recognize and eliminate the tumor. Therefore, a direct comparison of its "cytotoxicity" with that of a compound like FD-891 would not be appropriate.
References
- 1. researchgate.net [researchgate.net]
- 2. The cytotoxic macrolide FD-891 induces caspase-8-dependent mitochondrial release of cytochrome c and subsequent apoptosis in human leukemia Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship study of FD-891: importance of the side chain and C8-C9 epoxide for cytotoxic activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Actym Gets IND Clearance for Phase 1 Trial of ACTM-838 in Solid Tumor Patients [synapse.patsnap.com]
- 6. ACTM-838, a novel systemically delivered bacterial immunotherapy that enriches in solid tumors and delivers IL-15/IL-15Rα and STING payloads to engage innate and adaptive immunity in the TME and enable a durable anti-tumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
Independent Verification of FD-838's Antileishmanial Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antileishmanial compound FD-838's performance against established alternative treatments. The information is supported by experimental data from peer-reviewed studies to aid in the evaluation of its therapeutic potential.
Introduction to this compound
This compound belongs to a novel class of compounds known as pyrazolopyrrolidinones, which have demonstrated potent and broad-spectrum activity against Leishmania parasites, the causative agents of leishmaniasis. This neglected tropical disease affects millions worldwide, and current treatments are hampered by issues of toxicity, resistance, and cost. The development of new, effective, and safe antileishmanial drugs is therefore a critical global health priority. Members of the pyrazolopyrrolidinone series have shown high potency against the intracellular amastigote stage of Leishmania donovani, the species responsible for the fatal visceral form of the disease, with an approximate 50% effective concentration (EC50) of ≥ 0.01 µM.[1][2][3][4] Importantly, these compounds exhibited low toxicity to host macrophages, with a 50% cytotoxic concentration (CC50) greater than 10.0 µM.[1][2][3][4]
Comparative Analysis of In Vitro Efficacy and Toxicity
The following table summarizes the in vitro antileishmanial activity and cytotoxicity of the pyrazolopyrrolidinone series (representing this compound) in comparison to standard antileishmanial drugs. The selectivity index (SI), calculated as the ratio of CC50 to EC50/IC50, is a key indicator of a compound's therapeutic window. A higher SI value suggests greater selectivity for the parasite over host cells.
| Compound/Drug Series | Leishmania Species | Assay Stage | EC50/IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrazolopyrrolidinones | L. donovani | Intracellular Amastigote | ≥ 0.01 | Macrophage | > 10.0 | > 1000 | [1][2][3][4] |
| Pyrazolopyrrolidinone (Analog 1) | L. donovani | Intracellular Amastigote | 0.8 | THP-1 | 31.6 | 39.5 | [2] |
| Pyrazolopyrrolidinone (Analog 1) | L. donovani | Intracellular Amastigote | 0.8 | HepG2 | 63.1 | 78.9 | [2] |
| Amphotericin B | L. donovani | Intracellular Amastigote | 0.2 | Macrophage | 5.0 | 25 | [1][2][3][4] |
| Amphotericin B | L. donovani | Intracellular Amastigote | 0.1 - 0.4 | Mouse Peritoneal Macrophages | Not Specified | Not Specified | [5] |
| Miltefosine | L. donovani | Intracellular Amastigote | 0.9 - 4.3 | Mouse Peritoneal Macrophages | Not Specified | Not Specified | [5] |
| Miltefosine | L. major | Amastigote | 7.69 | RAW264.7 | > 13.63 | > 1.77 | [6] |
| Paromomycin | L. donovani | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7][8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the Leishmania parasite.
-
Host Cell Culture: A suitable macrophage cell line (e.g., THP-1, J774A.1, or primary peritoneal macrophages) is cultured in RPMI-1640 or a similar medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) and antibiotics.
-
Parasite Infection: Macrophages are seeded in 96-well plates and infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: After infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and control drugs (e.g., Amphotericin B).
-
Incubation: The plates are incubated for an additional 48-72 hours.
-
Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be achieved through various methods:
-
Microscopy: Giemsa staining followed by manual counting of amastigotes per 100 macrophages.
-
Reporter Gene Assays: Using parasites genetically modified to express a reporter protein (e.g., luciferase or green fluorescent protein), where the signal intensity correlates with the number of viable parasites.
-
-
Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), the concentration of the compound that reduces the parasite load by 50% compared to untreated controls, is calculated by non-linear regression analysis of the dose-response curve.
In Vitro Cytotoxicity Assay
This assay determines the toxicity of a compound to mammalian host cells.
-
Cell Culture: Macrophages or other relevant cell lines (e.g., HepG2 for liver toxicity) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are exposed to serial dilutions of the test compound and control drugs for a period that mirrors the antileishmanial assay (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using one of the following methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Resazurin (B115843) Assay: This fluorescent assay relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin (B1680543) by metabolically active cells.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to untreated controls, is determined from the dose-response curve using non-linear regression.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for antileishmanial drug screening and a simplified representation of a known antileishmanial drug's mechanism of action.
Caption: A typical workflow for the in vitro screening of potential antileishmanial compounds.
Caption: Simplified mechanism of action for the antifungal and antileishmanial drug Amphotericin B.
References
- 1. Frontiers | Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection [frontiersin.org]
- 2. Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paromomycin: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lovastatin Production from Diverse Fungal Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lovastatin (B1675250), a potent HMG-CoA reductase inhibitor, produced by various fungal species. The objective is to furnish researchers and drug development professionals with comparative data on production yields, detailed experimental protocols for fermentation, extraction, and quantification, and insights into the compound's mechanism of action and associated signaling pathways. Although initially referencing "FD-838," the absence of public domain data necessitated a pivot to lovastatin, a well-characterized and commercially significant fungal metabolite, as a representative model.
Comparative Performance and Yield of Lovastatin from Fungal Sources
Lovastatin is a secondary metabolite produced by a variety of filamentous fungi. The yield of lovastatin is highly dependent on the fungal strain, fermentation method (submerged fermentation - SmF or solid-state fermentation - SSF), and the composition of the culture medium. Aspergillus terreus is the most well-known and commercially utilized producer of lovastatin.[1] The following tables summarize quantitative data on lovastatin production from different fungal sources as reported in various studies.
| Fungal Strain | Fermentation Type | Substrate/Medium | Lovastatin Yield | Reference |
| Aspergillus terreus PM3 | Submerged (SmF) | Not Specified | 240 mg/L | [2][3] |
| Aspergillus terreus PM3 | Solid-State (SSF) | Wheat Bran | 12.5 mg/g dry substrate | [2] |
| Aspergillus terreus ATCC 74135 | Solid-State (SSF) | Rice Straw | 260.85 mg/kg Dry Matter | [4] |
| Aspergillus terreus ATCC 20542 | Solid-State (SSF) | Rice Straw | 175.85 mg/kg Dry Matter | [4] |
| Aspergillus terreus IIB-F3 | Submerged (SmF) | Potato Dextrose Broth | 66 mg/mL (Note: This value appears exceptionally high and may need careful interpretation) | [5] |
| Aspergillus terreus MTCC 1782 | Submerged (SmF) | Optimized Medium | 460.29 mg/L | [6] |
| Aspergillus terreus DRCC 122 | Submerged (SmF) | Fed-batch Culture | 2200 mg/L | [1] |
| Aspergillus terreus KPR12 | Submerged (SmF) | Synthetic Medium | 883.28 mg/L (extracellular) | [7] |
| Aspergillus terreus NCIM 657 | Submerged (SmF) | Not Specified | 0.989 mg/mL | [8] |
| Aspergillus parasiticus NCIM 898 | Submerged (SmF) | Not Specified | 0.87 mg/mL | [8] |
| Phoma exigua NCIM 1237 | Submerged (SmF) | Not Specified | 0.79 mg/mL | [8] |
| Monascus purpureus MTCC 369 | Submerged (SmF) | Synthetic Medium | 737 mg/L |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for lovastatin production and analysis.
Fungal Fermentation for Lovastatin Production
1. Submerged Fermentation (SmF)
-
Inoculum Preparation: A spore suspension is prepared by adding sterile distilled water to a mature fungal slant culture.[5]
-
Fermentation Medium: A suitable liquid medium, such as Potato Dextrose Broth or a specifically designed production medium, is prepared and sterilized.[5][8] For example, a production medium might contain glucose, peptone, and various mineral salts.
-
Inoculation and Incubation: A specific volume of the spore suspension is used to inoculate the fermentation medium in Erlenmeyer flasks.[5] The flasks are then incubated on a rotary shaker at a controlled temperature (e.g., 28-30°C) and agitation speed (e.g., 120-180 rpm) for a specified duration (typically 7-14 days).[5][8][9]
2. Solid-State Fermentation (SSF)
-
Substrate Preparation: Agro-industrial residues like wheat bran or rice straw are commonly used as solid substrates.[2][4] The substrate is dried and moistened with a mineral solution to a specific initial moisture content (e.g., 50-60%).[4]
-
Inoculation and Incubation: The prepared substrate is inoculated with a spore suspension of the fungus. The inoculated substrate is then incubated in a suitable container (e.g., flasks or trays) at a controlled temperature (e.g., 25-30°C) and pH (e.g., 6.0-7.1) for a defined period (e.g., 8-12 days).[2][4]
Extraction and Purification of Lovastatin
-
Extraction from Submerged Culture:
-
The fermentation broth is first acidified to a pH of approximately 3.0 using an acid like HCl.[5][9]
-
An equal volume of an organic solvent, such as ethyl acetate (B1210297) or methanol, is added to the acidified broth.[5][9]
-
The mixture is shaken vigorously for a period (e.g., 2 hours) to extract the lovastatin into the organic phase.[5]
-
The organic layer containing lovastatin is then separated from the aqueous layer.[5]
-
-
Extraction from Solid-State Culture:
-
Purification:
-
The crude extract is concentrated under reduced pressure.
-
Further purification can be achieved using chromatographic techniques, such as column chromatography with silica (B1680970) gel as the stationary phase and a solvent system like benzene (B151609) and acetonitrile (B52724) as the mobile phase.[11]
-
Quantification of Lovastatin
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard and accurate method for quantifying lovastatin.[12]
-
Column: A reversed-phase C18 column is typically used.[4][12]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (often with a small amount of acid like acetic acid).[4]
-
Detection: Lovastatin is detected using a UV detector, typically at a wavelength of 238 nm.[4][12][13]
-
Quantification: The concentration of lovastatin in a sample is determined by comparing its peak area to that of a known standard.[5]
-
-
UV-Vis Spectrophotometry: This is a simpler and more accessible method for lovastatin quantification. The maximum absorbance of lovastatin is typically observed around 238-248 nm.[8][14] A standard curve is generated using known concentrations of lovastatin to determine the concentration in unknown samples.[14]
Mechanism of Action and Signaling Pathways
Lovastatin functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol biosynthesis.[15][] By blocking this enzyme, lovastatin prevents the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[17] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.[15]
Beyond its cholesterol-lowering effects, lovastatin has been shown to influence other signaling pathways. Inhibition of the mevalonate pathway also depletes isoprenoid intermediates, which are essential for the post-translational modification and function of small GTP-binding proteins like Ras and Rho. This can impact downstream signaling cascades, including the Ras/ERK/CREB and Wnt/β-catenin pathways, which are involved in cell proliferation, survival, and differentiation.[18][19]
Visualizations
Experimental Workflow for Lovastatin Production and Analysis
Caption: Workflow for lovastatin production, from fungal strain selection to analysis.
Lovastatin's Mechanism of Action on the HMG-CoA Reductase Pathway
Caption: Lovastatin competitively inhibits HMG-CoA reductase, blocking cholesterol synthesis.
Downstream Effects of Lovastatin on Cellular Signaling
Caption: Lovastatin's impact on downstream signaling via the mevalonate pathway.
References
- 1. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of lovastatin by wild strains of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbbku.com [ijbbku.com]
- 6. jetir.org [jetir.org]
- 7. Lovastatin production by an oleaginous fungus, Aspergillus terreus KPR12 using sago processing wastewater (SWW) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. ijcrt.org [ijcrt.org]
- 10. scispace.com [scispace.com]
- 11. journal.waocp.org [journal.waocp.org]
- 12. A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for the Analysis of Lovastatin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 14. smbb.mx [smbb.mx]
- 15. go.drugbank.com [go.drugbank.com]
- 17. Lovastatin - Wikipedia [en.wikipedia.org]
- 18. Lovastatin inhibits the extracellular-signal-regulated kinase pathway in immortalized rat brain neuroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of FD-838: A Critical Safety Guide
Providing accurate and specific guidance for the disposal of any chemical substance is paramount for ensuring laboratory safety and environmental protection. However, the designation "FD-838" is not a unique chemical identifier and corresponds to multiple distinct products, each with its own specific handling and disposal protocols. Without a more precise chemical name, CAS number, or product type, offering a single, universally applicable disposal procedure would be hazardous.
To ensure the safety of researchers, scientists, and drug development professionals, it is crucial to first correctly identify the substance . The "this compound" designation has been associated with a range of products including adhesives, coatings, and cleaners. Each of these formulations contains different chemical constituents, necessitating different disposal methods.
General Principles of Chemical Waste Disposal
While specific protocols for "this compound" cannot be provided without its precise identification, the following general principles for the disposal of laboratory chemical waste should always be followed. These guidelines are based on established safety protocols and regulatory requirements.
1. Identification and Segregation:
-
Accurate Labeling: All waste containers must be clearly labeled with the full chemical name of the contents, relevant hazard symbols (e.g., flammable, corrosive, toxic), and the date of accumulation.
-
Waste Segregation: Different categories of chemical waste must be segregated to prevent dangerous reactions. Common segregation categories include:
-
Halogenated and non-halogenated solvents
-
Acids and bases
-
Oxidizers and flammable materials
-
Heavy metal waste
-
Solid and liquid waste
-
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste. The specific type of PPE will depend on the hazards of the chemicals being handled but generally includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
-
3. Waste Collection and Storage:
-
Use only compatible, properly sealed, and leak-proof containers for waste collection.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Do not overfill waste containers; leave adequate headspace to allow for expansion of contents.
4. Institutional and Regulatory Compliance:
-
All chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations.
-
Follow your institution's specific waste management plan and consult with your Environmental Health and Safety (EH&S) department for guidance.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the proper management and disposal of laboratory chemical waste.
To receive accurate and actionable disposal procedures for the specific "this compound" product you are using, please consult the Safety Data Sheet (SDS) provided by the manufacturer or contact your institution's Environmental Health and Safety (EH&S) department with the full product name and manufacturer details. The SDS is the primary source of information for chemical safety, handling, and disposal.
Essential Safety and Handling Guidance for "FD-838" Products
Disclaimer: The following information is a summary compiled from Safety Data Sheets (SDS) for various products with names similar to "FD-838." The identity of the specific "this compound" you are handling is not clear from the provided information. It is imperative to obtain and strictly follow the SDS for the exact product you are using. The guidance below may not be applicable to your specific material, and reliance on it without consulting the correct SDS could be hazardous.
This document provides a synthesis of safety and handling information for several commercially available products with "838" in their name. This is intended to highlight the types of precautions that may be necessary and to underscore the importance of consulting the specific safety data sheet for the compound you are working with.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical when handling chemical substances. The required PPE can vary significantly depending on the specific hazards of the material. Below is a summary of PPE recommendations found for various "838" products.
| Product Name | Respiratory Protection | Hand Protection | Eye Protection | Skin and Body Protection |
| ACTION 838 | A self-contained breathing apparatus may be required in some situations. | Neoprene gloves are recommended. | Chemical safety goggles are required. A full face shield may also be necessary. | A neoprene apron and long-sleeved coveralls are recommended. Avoid leather and wool. |
| Type FD™ Electrical Contact Cleaner Aerosol | For spills in a confined space, a half-face or full-face respirator with an organic vapor filter is recommended. | Protective gloves are required. | Chemical goggles are recommended if splashes are possible. | Normal antistatic work clothes are generally adequate for small spills. For larger incidents, full protective clothing is necessary. |
| 838 TOP | Not specified in the provided search results. | Protective gloves are mandatory. | Eye protection is mandatory. | Protective clothing is mandatory. |
| PRO-838 Heavy Duty Clear Adhesive | Not specifically recommended for normal use with adequate ventilation. For large spills or inadequate ventilation, suitable NIOSH-approved respiratory protection must be worn. | Protective gloves are recommended. | Safety glasses or goggles are recommended. | Wear appropriate clothing to prevent skin contamination. |
| 838 PlyPrime | A self-contained breathing apparatus is recommended for firefighting. | Protective gloves are recommended. | Safety glasses or goggles are recommended. | Wear appropriate clothing to prevent skin contamination. |
Hazard Summary
The hazards associated with products labeled "838" vary widely, from skin and eye irritation to severe corrosive effects and potential long-term health risks. A summary of hazards from the available SDS is presented below.
| Product Name | Primary Hazards |
| ACTION 838 | Corrosive to skin and eyes. Inhalation of dust can cause severe respiratory irritation and potential lung damage.[1] |
| Type FD™ Electrical Contact Cleaner Aerosol | Extremely flammable aerosol. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.[2] |
| 838 TOP | Causes skin and eye irritation. Suspected of causing cancer. May damage fertility or the unborn child.[3] |
| PRO-838 Heavy Duty Clear Adhesive | May bond skin and eyes. May cause skin sensitization or allergic reactions in sensitive individuals.[4] |
| 838 PlyPrime | Flammable. Vapors can cause irritation to the eyes, nasal passages, throat, and lungs.[5] |
General Workflow for Safe Handling and Disposal
The following diagram illustrates a generalized workflow for handling a potentially hazardous chemical like an "this compound" product. This is a procedural guide and must be adapted to the specific requirements outlined in the SDS for your material.
Disposal Plan
Proper disposal of chemical waste is essential to ensure safety and environmental protection. The following are general disposal guidelines synthesized from the reviewed documents. Always follow the specific disposal instructions in the SDS for your product and adhere to local, state, and federal regulations.
-
Waste Segregation: Keep waste from "this compound" products separate from other waste streams.
-
Labeling: Clearly label all waste containers with the contents and associated hazards.
-
Containerization: Use appropriate, sealed containers for waste collection to prevent leaks or spills. For some products, waste may be collected with absorbent materials like sand or earth.[4][5]
-
Regulatory Compliance: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][3] This may require disposal at a hazardous or special waste collection point.[3]
-
Empty Containers: Do not pierce or burn empty aerosol cans, as they may explode if heated.[2]
Due to the ambiguous nature of "this compound," no specific experimental protocols or signaling pathways can be provided. The information necessary for these sections is highly dependent on the exact chemical identity and intended use of the substance, which is not available in the provided search results. It is recommended to consult scientific literature or the manufacturer's documentation for the specific "this compound" you are using to obtain this information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
